Product packaging for Methyl benzyl-DL-serinate(Cat. No.:CAS No. 144001-42-3)

Methyl benzyl-DL-serinate

Número de catálogo: B189539
Número CAS: 144001-42-3
Peso molecular: 209.24 g/mol
Clave InChI: GMZGWPPEZCREPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Methyl 2-(Benzylamino)-3-hydroxypropanoate is a chiral amino acid ester that serves as a versatile and valuable building block in advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring a benzylamino group and a hydroxypropanoate moiety, allows for the creation of complex molecules with specific stereochemistry, which is essential for biological activity and selectivity . This compound is widely used as a key chiral intermediate in the development of new drug candidates, enabling the exploration of novel therapeutic agents with improved efficacy . In scientific research, it facilitates the study of biochemical processes, where its chiral properties can provide insights into enzyme-catalyzed reactions and molecular interactions with biological targets . The compound's utility is demonstrated in various specialized syntheses, such as serving as a precursor in the diastereoselective synthesis of γ-amino-β-hydroxyphosphonates, which are important as phosphate mimics and enzyme inhibitors . Furthermore, derivatives of this compound are investigated in the synthesis of protease inhibitors and other biologically active molecules, underscoring its broad applicability in medicinal chemistry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B189539 Methyl benzyl-DL-serinate CAS No. 144001-42-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-(benzylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZGWPPEZCREPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455815
Record name Methyl 2-(benzylamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144001-42-3
Record name Methyl 2-(benzylamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl benzyl-DL-serinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl benzyl-DL-serinate is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring both a methyl ester and a benzyl (B1604629) group on the DL-serine backbone, allows for a variety of subsequent chemical modifications. The ambiguous nomenclature of "this compound" can refer to two distinct isomers: N-benzyl-DL-serine methyl ester, where the benzyl group is attached to the amino group, and O-benzyl-DL-serine methyl ester, with the benzyl group protecting the hydroxyl group. This technical guide provides a comprehensive overview of the synthetic routes to both isomers, starting from the readily available amino acid, DL-serine. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers and professionals in the fields of chemical synthesis and drug development.

Synthetic Pathways

The synthesis of both N-benzyl and O-benzyl-DL-serine methyl esters from DL-serine typically involves a multi-step approach that includes protection of one functional group, followed by modification of another, and concluding with deprotection where necessary.

Synthesis of O-benzyl-DL-serine methyl ester

A common and effective strategy for the synthesis of O-benzyl-DL-serine methyl ester involves the initial protection of the amino group, followed by benzylation of the hydroxyl group, and finally, esterification of the carboxylic acid. A widely used amino-protecting group for this sequence is the tert-butoxycarbonyl (Boc) group.

The overall transformation can be visualized as follows:

dl_serine DL-Serine n_boc_dl_serine N-Boc-DL-serine dl_serine->n_boc_dl_serine (Boc)2O, NaOH n_boc_o_benzyl_dl_serine N-Boc-O-benzyl-DL-serine n_boc_dl_serine->n_boc_o_benzyl_dl_serine NaH, Benzyl Bromide o_benzyl_dl_serine_methyl_ester O-benzyl-DL-serine methyl ester n_boc_o_benzyl_dl_serine->o_benzyl_dl_serine_methyl_ester 1. Esterification 2. Deprotection

Caption: Synthetic pathway for O-benzyl-DL-serine methyl ester.

Synthesis of N-benzyl-DL-serine methyl ester

The synthesis of N-benzyl-DL-serine methyl ester is most efficiently achieved by first esterifying the carboxylic acid of DL-serine, followed by the direct N-benzylation of the resulting amino ester.

The logical workflow for this synthesis is depicted below:

dl_serine DL-Serine dl_serine_methyl_ester DL-Serine methyl ester dl_serine->dl_serine_methyl_ester Thionyl Chloride, Methanol (B129727) n_benzyl_dl_serine_methyl_ester N-benzyl-DL-serine methyl ester dl_serine_methyl_ester->n_benzyl_dl_serine_methyl_ester Benzaldehyde, Reducing Agent

Caption: Synthetic pathway for N-benzyl-DL-serine methyl ester.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of both target isomers.

Protocol 1: Synthesis of O-benzyl-DL-serine methyl ester

This protocol is divided into three main stages: N-protection, O-benzylation, and esterification followed by deprotection.

Stage 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine

  • Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide (B78521) solution.

  • To this solution, sequentially add 200 mL of tetrahydrofuran (B95107) and 250 g of di-tert-butyl dicarbonate.

  • Maintain the pH of the reaction mixture between 8 and 9.

  • Allow the reaction to proceed for 12 hours.

  • Extract the reaction mixture twice with 500 mL of ethyl acetate.

  • Acidify the aqueous phase to a pH of 1-2 with hydrochloric acid.

  • Extract the product three times with 500 mL of ethyl acetate.

  • Combine the organic layers, wash twice with a saturated brine solution (200 mL each), and dry over anhydrous sodium sulfate (B86663) for 12 hours.

  • Filter and concentrate the solution to yield N-(tert-butoxycarbonyl)-DL-serine.[1]

Stage 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine

  • Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran.

  • Add 27.59 g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add 20 g of benzyl bromide with continuous stirring.

  • Remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Add 300 mL of deionized water to the reaction mixture and extract three times with 300 mL of petroleum ether.

  • Acidify the aqueous layer to pH 2 with hydrochloric acid and extract the product twice with 200 mL of ethyl acetate.

  • Wash the combined organic layers twice with 200 mL of a saturated saltwater solution.[1]

Stage 3: Synthesis of O-benzyl-DL-serine methyl ester

  • Esterification (Fischer Esterification):

    • Dissolve the N-Boc-O-benzyl-DL-serine in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography.

    • Neutralize the reaction mixture and remove the excess methanol under reduced pressure.

    • Extract the methyl ester with a suitable organic solvent.

  • Deprotection:

    • Dissolve the crude N-Boc-O-benzyl-DL-serine methyl ester in a minimal amount of an appropriate solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature until the deprotection is complete.

    • Remove the solvent and excess TFA under reduced pressure to yield the desired product.

Protocol 2: Synthesis of N-benzyl-DL-serine methyl ester

This synthesis involves the initial formation of the methyl ester, followed by N-benzylation.

Stage 1: Synthesis of DL-serine methyl ester hydrochloride

  • Add L-serine to methanol as the solvent.

  • Cool the mixture to a temperature between 0-10 °C.

  • Slowly add thionyl chloride dropwise to the cooled mixture.

  • After the addition is complete, heat the reaction mixture to 35-40 °C.

  • Maintain this temperature and continue the reaction for 24-48 hours.

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Isolate the L-serine methyl ester hydrochloride product by centrifugation and subsequent drying. The yield for this process is reported to be as high as 99.6%.[2]

Stage 2: Synthesis of N-benzyl-DL-serine methyl ester

  • Dissolve DL-serine methyl ester hydrochloride in a suitable solvent.

  • Add one equivalent of benzaldehyde.

  • Perform a reductive amination using a suitable reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, work up the reaction mixture by quenching any remaining reducing agent and extracting the product.

  • Purify the crude product by column chromatography to obtain N-benzyl-DL-serine methyl ester.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

Reaction StepStarting MaterialProductReagentsReported Yield
N-protection of DL-serineDL-serineN-Boc-DL-serineDi-tert-butyl dicarbonate, NaOHHigh
O-benzylation of N-Boc-DL-serineN-Boc-DL-serineN-Boc-O-benzyl-DL-serineSodium tert-pentoxide, Benzyl bromideModerate
Esterification of DL-serineDL-serineDL-serine methyl ester hydrochlorideThionyl chloride, MethanolUp to 99.6%[2]
Deprotection of N-Boc-O-benzyl-L-serine (for O-benzyl-L-serine)N-(tert-butoxycarbonyl)-O-benzyl-L-serineO-benzyl-L-serineTrifluoroacetic acid, Dichloromethane97%[3]

Conclusion

The synthesis of both N-benzyl-DL-serine methyl ester and O-benzyl-DL-serine methyl ester from DL-serine can be accomplished through well-established synthetic transformations. The choice of the synthetic route will depend on the desired isomer. For the O-benzyl isomer, a protection-benzylation-esterification-deprotection sequence is effective. For the N-benzyl isomer, a more direct route of esterification followed by reductive amination is preferable. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of these valuable chemical intermediates.

References

Chiral Building Blocks in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in peptide science, profoundly influencing the structure, function, and therapeutic potential of peptides. The stereochemistry of the constituent amino acids dictates the three-dimensional conformation of the peptide chain, which in turn governs its biological activity. This technical guide provides a comprehensive overview of the use of chiral building blocks in peptide synthesis, with a focus on their types, synthesis, incorporation, and the analytical methods used to ensure chiral integrity. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development who are leveraging the power of peptide-based therapeutics.

The Critical Role of Chirality in Peptide Science

The specific arrangement of atoms in space, or stereochemistry, at the α-carbon of an amino acid determines whether it is of the L- (levorotatory) or D- (dextrorotatory) configuration. In nature, proteins are almost exclusively composed of L-amino acids. However, the incorporation of D-amino acids and other non-proteinogenic chiral building blocks into synthetic peptides offers a powerful strategy to modulate their properties.

The introduction of D-amino acids can significantly enhance the proteolytic stability of peptides, as they are not recognized by the endogenous proteases that readily degrade L-peptides. Furthermore, altering the chirality at specific positions can induce unique secondary structures, such as β-turns and helices, which can lead to improved receptor binding affinity and selectivity. The strategic use of chiral building blocks is therefore a cornerstone of modern peptidomimetic design and drug discovery.

Types of Chiral Building Blocks

The repertoire of chiral building blocks for peptide synthesis extends far beyond the 20 proteinogenic L-amino acids. These can be broadly categorized as follows:

  • D-Amino Acids: The enantiomers of the naturally occurring L-amino acids are the most common type of non-proteinogenic building blocks. Their incorporation is a well-established method to increase resistance to enzymatic degradation.

  • β-Amino Acids: These homologated amino acids possess an additional carbon atom in their backbone. Peptides containing β-amino acids, known as β-peptides, can fold into stable secondary structures, including helices and sheets, that are distinct from those formed by α-peptides. This makes them valuable scaffolds for mimicking protein secondary structures and for the development of novel therapeutics.

  • γ-Amino Acids and other Higher Homologues: Further extension of the amino acid backbone leads to γ-amino acids and beyond. These building blocks offer even greater conformational flexibility and access to novel structural motifs.

  • N-Methylated Amino Acids: The substitution of the amide proton with a methyl group introduces conformational constraints and enhances membrane permeability. N-methylation is a key strategy for improving the pharmacokinetic properties of peptide drugs.

  • Other Unnatural Amino Acids: A vast array of unnatural amino acids with diverse side chains can be incorporated into peptides to introduce novel functionalities, such as fluorescent probes, cross-linking agents, or unique binding moieties.

Asymmetric Synthesis of Chiral Building Blocks

The enantiopure synthesis of chiral amino acids is a critical prerequisite for their use in peptide synthesis. Several powerful methods have been developed for this purpose:

  • Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases and acylases, to resolve racemic mixtures of amino acids or their derivatives. One enantiomer is selectively transformed by the enzyme, allowing for the separation of the two enantiomers.

  • Asymmetric Strecker Synthesis: This is a classic and versatile method for the synthesis of α-amino acids. The use of a chiral amine auxiliary or a chiral catalyst directs the addition of cyanide to an imine, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile, which can then be hydrolyzed to the amino acid.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is widely used for the asymmetric alkylation of glycine (B1666218) enolates to produce a variety of α-amino acids.

Data Presentation: Quantitative Analysis in Peptide Synthesis

Table 1: Enantiomeric Excess (% ee) for Asymmetric Amino Acid Synthesis Methods
Synthesis MethodAmino Acid TypeChiral Inductor/CatalystSolventTemperature (°C)% ee
Enzymatic ResolutionL-TryptophanMold AcylaseWater38>99
Enzymatic ResolutionD-TryptophanMold AcylaseWater38>99
Asymmetric Strecker(S)-tert-Leucine(R)-Phenylglycine AmideWater70>98[1]
Asymmetric Strecker(S)-α-Arylglycines(S)-1-(4-methoxyphenyl)ethylamineNot SpecifiedNot Specified>95
Catalytic Asymmetric StreckerUnnatural α-Amino AcidsChiral Amido-thioureaToluene0>90[2]
Table 2: Coupling Efficiencies of Amino Acids in Solid-Phase Peptide Synthesis (Boc-strategy)
Carboxyl-Reacting Amino AcidAmine-Reacting ResidueCoupling Incompleteness (%)High Incompleteness (%)
HistidineGlutamineHighHigh
ThreonineLeucineHighHigh
ArginineAlanineHighHigh
ValineArginineHighHigh
IsoleucineIsoleucineHighHigh
GlutamineGlutamineHighHigh

Data adapted from a study on Boc-benzyl strategy. "Incomplete" is defined as ≤99% coupling and "high incomplete" as ≤98% coupling.[3][4]

Table 3: Racemization of Amino Acids during Peptide Coupling with Different Additives
Coupling ReagentAdditive% D-Isomer Formation
DICHOBt14.8[5]
DICHOAt5.9[5]
DICOxymaPure7.7[5]

Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[5]

Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a resin support using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[6]
  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and allow the resin to swell for at least 30 minutes.[6][7]

2. Fmoc Deprotection:

  • Drain the swelling solvent.
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.[6][7]
  • Agitate the mixture for 5-10 minutes.[8]
  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[8]
  • Wash the resin thoroughly with DMF (3-5 times).[7]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[7]
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-5 minutes.[9]
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test is observed.[6] For sterically hindered or N-methylated amino acids, longer coupling times or double coupling may be necessary.[10]

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.[7]

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final coupling and washing steps, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6][8]
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Amino Acids

This protocol provides a general procedure for the resolution of a racemic N-acyl amino acid using an acylase enzyme.

1. Substrate Preparation:

  • Dissolve the racemic N-acyl amino acid in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

2. Enzymatic Reaction:

  • Add the acylase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.
  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
  • Monitor the progress of the reaction by measuring the formation of the free L-amino acid using a suitable analytical technique (e.g., HPLC, ninhydrin (B49086) assay).

3. Separation of Enantiomers:

  • Once the reaction has reached approximately 50% conversion, stop the reaction by denaturing the enzyme (e.g., by boiling or acidification).[11]
  • Separate the free L-amino acid from the unreacted N-acyl-D-amino acid based on their different physical properties (e.g., solubility, charge). This can often be achieved by adjusting the pH and performing a liquid-liquid extraction or crystallization.

4. Hydrolysis of the D-enantiomer:

  • The isolated N-acyl-D-amino acid can be hydrolyzed (e.g., by acid hydrolysis) to obtain the free D-amino acid.[12]

Protocol 3: Purification of Peptides by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, often the initial mobile phase conditions (e.g., 0.1% TFA in water).[13]

2. HPLC System and Column:

  • Use a preparative or semi-preparative RP-HPLC system equipped with a UV detector.
  • Select an appropriate C18 column with a suitable particle and pore size for peptide separations.[14]

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.[13]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

4. Gradient Elution:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
  • Inject the peptide sample onto the column.
  • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 60% B over 30-60 minutes.[13] The optimal gradient will depend on the hydrophobicity of the peptide.
  • Monitor the elution profile at 214 nm or 220 nm.[15]

5. Fraction Collection:

  • Collect fractions corresponding to the major peptide peak.

6. Analysis and Lyophilization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Pool the fractions containing the pure peptide.
  • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Protocol 4: Determination of Enantiomeric Purity by Chiral HPLC

1. Peptide Hydrolysis:

  • Hydrolyze a small amount of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To accurately correct for any racemization that may occur during hydrolysis, deuterated acid (e.g., 6 M DCl in D₂O) can be used.[16][17]

2. Sample Preparation:

  • After hydrolysis, evaporate the acid under vacuum.
  • Reconstitute the amino acid mixture in a suitable solvent for HPLC analysis.

3. Chiral HPLC Analysis:

  • Use an HPLC system equipped with a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation.[18]
  • Select an appropriate mobile phase system. The exact composition will depend on the specific chiral column and the amino acids being analyzed.[19]
  • Inject the hydrolyzed sample onto the chiral column.
  • Separate the D- and L-enantiomers under isocratic or gradient elution conditions.
  • Detect the amino acids using a suitable detector (e.g., UV, fluorescence after derivatization, or mass spectrometry).[16]

4. Data Analysis:

  • Integrate the peak areas for the D- and L-enantiomers of each amino acid.
  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([L] - [D]) / ([L] + [D])] x 100.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Cleavage and Purification Resin Resin Selection (e.g., Wang, Rink Amide) Swell Swelling in Solvent (DMF/DCM) Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide FinalPeptide Lyophilization->FinalPeptide Pure Peptide

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Enzymatic_Resolution Racemic Racemic Mixture (N-Acyl-D,L-Amino Acid) Enzyme Enzyme (e.g., Acylase) Racemic->Enzyme Selective Hydrolysis Separation Separation Enzyme->Separation L_AminoAcid L-Amino Acid Separation->L_AminoAcid Product 1 NAcyl_D_AminoAcid N-Acyl-D-Amino Acid Separation->NAcyl_D_AminoAcid Unreacted Hydrolysis Hydrolysis NAcyl_D_AminoAcid->Hydrolysis D_AminoAcid D-Amino Acid Hydrolysis->D_AminoAcid

Caption: The principle of enzymatic kinetic resolution for separating amino acid enantiomers.

Conclusion

The strategic incorporation of chiral building blocks is an indispensable tool in modern peptide chemistry, enabling the development of novel peptide-based therapeutics with enhanced stability, selectivity, and efficacy. A thorough understanding of the types of chiral building blocks, their asymmetric synthesis, and the methods for their incorporation and analysis is crucial for any researcher in this field. The protocols and data presented in this guide provide a solid foundation for the successful design, synthesis, and characterization of chiral peptides. As our ability to create and manipulate chiral molecules continues to advance, so too will the potential of peptide-based drugs to address a wide range of diseases.

References

Protecting the Path Forward: A Technical Guide to Serine Side Chain Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the serine side chain's hydroxyl group is a critical consideration in the synthesis of peptides and other complex molecules. This seemingly simple functional group can be a source of unwanted side reactions, including O-acylation, racemization, and β-elimination, which can compromise the yield, purity, and ultimately the biological activity of the target molecule. This in-depth technical guide provides a comprehensive overview of the core strategies for serine side chain protection, offering a comparative analysis of the most common protecting groups, detailed experimental protocols, and a decision-making framework for selecting the optimal protecting group for your specific application.

The Imperative for Protection: Serine's Reactivity

The nucleophilic nature of the serine hydroxyl group necessitates its protection during many synthetic transformations, particularly in the context of peptide synthesis. Failure to adequately protect this group can lead to a cascade of undesirable outcomes that can derail a synthetic campaign. The primary challenges posed by an unprotected serine side chain include:

  • O-Acylation: During peptide coupling reactions, the activated carboxyl group of the incoming amino acid can react with the serine hydroxyl group, leading to the formation of ester byproducts and chain termination.

  • Racemization: The presence of a free hydroxyl group can, under certain conditions, influence the rate of racemization at the α-carbon of the serine residue, particularly during activation for peptide bond formation.[1]

  • β-Elimination: Under basic conditions, such as those used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[2]

  • N-O Acyl Shift: In peptides, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of serine, particularly under acidic conditions used for deprotection.[2]

A well-chosen protecting group mitigates these risks, ensuring the fidelity of the synthetic process and the integrity of the final product.

A Comparative Analysis of Common Serine Protecting Groups

The selection of a serine protecting group is a strategic decision that hinges on several factors, including the overall synthetic strategy (e.g., Boc vs. Fmoc chemistry in SPPS), the presence of other functional groups in the molecule, and the desired deprotection conditions. The most widely employed protecting groups for the serine side chain are ethers, with the tert-butyl (tBu), benzyl (B1604629) (Bzl), and various silyl (B83357) ethers being the most prominent.

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[2]Highly stable to basic conditions of Fmoc removal. Integral to the orthogonal Fmoc/tBu strategy.[2] Good solubility of the protected amino acid.Requires strong acid (e.g., TFA) for cleavage, which can be harsh for sensitive peptides.[2] Can lead to tert-butyl cation side products.Standard protection for serine in routine Fmoc-SPPS.[2]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[2]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.[2]Requires very harsh cleavage conditions (e.g., HF) in Fmoc-SPPS.[2] More commonly used in Boc-SPPS.[3]Boc-SPPS and synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[2]
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)[4]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[4] Milder acid lability allows for selective on-resin deprotection for modifications like phosphorylation.[4]The bulky nature may hinder coupling efficiency.[2] Can be unstable to repeated TFA treatments in Boc-SPPS.On-resin side-chain modifications and synthesis of protected peptide fragments.[4]
tert-Butyldimethylsilyl (TBDMS) -O-Si(CH₃)₂(C(CH₃)₃)Fluoride (B91410) ion (e.g., TBAF), acidic conditionsMild removal conditions. Orthogonal to many other protecting groups.Can be labile to acidic conditions, requiring careful planning.Late-stage modification of serine residues in peptides and other complex syntheses where mild deprotection is required.[5]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of the serine side chain with some of the most common protecting groups.

O-Benzylation of N-Boc-Serine

This protocol describes the benzylation of the serine hydroxyl group using benzyl bromide.

Materials:

  • N-tert-butoxycarbonyl-DL-serine

  • Tetrahydrofuran (THF)

  • Sodium tert-pentoxide

  • Benzyl bromide

  • Deionized water

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve 20.5g of N-tert-butoxycarbonyl-DL-serine in 200mL of tetrahydrofuran.

  • Add 27.59g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add 20g of benzyl bromide with continuous stirring.

  • Remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Add 300mL of deionized water to the reaction mixture.

  • Extract the product three times with 300mL of petroleum ether each time.

  • Combine the organic layers, wash twice with saturated brine solution (200mL each time), dry with anhydrous sodium sulfate for 12 hours, filter, and concentrate to yield N-tert-butoxycarbonyl-O-benzyl-DL-serine.[6]

Deprotection of O-Benzyl Serine via Catalytic Transfer Hydrogenation

This method provides a mild alternative to harsh acid cleavage for removing the benzyl group.

Materials:

  • O-benzyl protected serine-containing peptide

  • Methanol

  • Formic acid

  • 10% Palladium on carbon (Pd/C)

Procedure:

  • Dissolve the O-benzyl protected peptide in methanol.

  • Add formic acid as the hydrogen donor.

  • Add 10% Pd/C catalyst.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[7]

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

O-tert-Butylation of Serine

The tert-butyl group is a robust protecting group, stable to a wide range of conditions.

Materials:

  • N-protected serine

  • Dichloromethane (DCM)

  • Isobutylene (B52900)

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

Procedure:

Note: A detailed, modern, and high-yield standalone protocol for the O-tert-butylation of serine was not explicitly found in the search results. The following is a general representation of the likely reaction conditions.

  • Dissolve the N-protected serine in dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a catalytic amount of a strong acid.

  • Add condensed isobutylene to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitored by TLC.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate to yield the O-tert-butylated serine derivative.

Acid-Catalyzed Deprotection of O-tert-Butyl Serine

This is the standard method for removing the tBu group.

Materials:

  • O-tert-butyl protected serine-containing compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the O-tert-butyl protected compound in dichloromethane.

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[8]

  • Stir the reaction mixture at room temperature for 0.5 - 4 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected product as its TFA salt.[8]

O-TBDMS Protection of N-Cbz-Serine

Silyl ethers offer mild protection and deprotection conditions.

Materials:

  • N-Cbz-Serine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Dry N,N-Dimethylformamide (DMF)

  • Hexane

  • 5% Sodium bicarbonate solution

  • 1 M Potassium bisulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Cbz-Ser (15 g, 62.7 mmol), TBDMSCl (1 equivalent), and imidazole (2 equivalents) in dry DMF (150 mL).

  • Stir at room temperature for 48 hours under an argon atmosphere.

  • Concentrate the reaction mixture, suspend it in hexane, and extract with a 5% sodium bicarbonate solution.

  • Acidify the aqueous fraction to pH 3 using 1 M potassium bisulfate, then extract with ethyl acetate.

  • Combine the ethyl acetate fractions, wash with brine, dry over anhydrous magnesium sulfate, and evaporate to dryness to yield O-TBDMS-N-Cbz-Serine.[9]

Deprotection of O-TBDMS Serine using TBAF

Fluoride ions are the reagent of choice for cleaving silyl ethers.

Materials:

  • O-TBDMS protected serine-containing compound

  • Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the O-TBDMS protected compound in THF.

  • Add a solution of TBAF (typically 1.1-1.5 equivalents) at room temperature.

  • Stir the reaction for a duration determined by monitoring via TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain the deprotected product.

Strategic Selection of a Serine Protecting Group

The choice of a protecting group is dictated by the overall synthetic plan. The following decision-making framework can guide the selection process.

G Decision Tree for Serine Protecting Group Selection start Start: Synthetic Goal sp_ps Solid-Phase Peptide Synthesis (SPPS)? start->sp_ps fmoc Fmoc/tBu Strategy? sp_ps->fmoc Yes solution_phase Solution Phase or Other Synthesis sp_ps->solution_phase No boc Boc/Bzl Strategy? fmoc->boc No tbu Use Ser(tBu) fmoc->tbu Yes bzl Use Ser(Bzl) boc->bzl Yes mild_deprotection Mild Deprotection Required? solution_phase->mild_deprotection orthogonal_deprotection Orthogonal Deprotection Needed? mild_deprotection->orthogonal_deprotection No silyl Consider Silyl Ethers (e.g., TBDMS) mild_deprotection->silyl Yes trt Consider Trt for very mild acid lability mild_deprotection->trt If very mild acid lability is key orthogonal_deprotection->silyl Yes standard Standard Acid/Base Stable PG Needed orthogonal_deprotection->standard No bzl_solution Consider Benzyl (Bzl) standard->bzl_solution

Caption: A decision tree to guide the selection of a suitable protecting group for the serine side chain based on the synthetic strategy.

Visualizing Orthogonal Protection in Fmoc-SPPS

The concept of orthogonality is central to modern peptide synthesis. The following diagram illustrates the workflow of incorporating a protected serine residue in an Fmoc-based solid-phase peptide synthesis and the subsequent deprotection steps.

References

Solubility of Methyl benzyl-DL-serinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl benzyl-DL-serinate is a derivative of the amino acid serine with significant potential in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery. This technical guide provides a summary of the currently available solubility data for this compound, alongside a detailed experimental protocol for determining its thermodynamic solubility. Due to a notable gap in publicly available quantitative data, this guide emphasizes the procedural aspects to empower researchers to generate precise and reliable solubility profiles tailored to their specific needs.

Quantitative Solubility Data

Table 1: Summary of Available Solubility Data for this compound

SolventQuantitative Value (at ambient temperature)Data TypeSource
Dimethyl sulfoxide (B87167) (DMSO)≥ 100 mg/mL (≥ 477.91 mM)Minimum SolubilityMedChemExpress[1][2]
AcetoneSolubleQualitativeChemicalBook
ChloroformSolubleQualitativeChemicalBook
EthanolSolubleQualitativeChemicalBook
Ethyl AcetateSolubleQualitativeChemicalBook
Methanol (B129727)SolubleQualitativeChemicalBook

Note: The designation "Soluble" indicates that the compound dissolves in the solvent, but the saturation point has not been quantitatively determined. The value for DMSO represents a minimum solubility and not necessarily the maximum saturation concentration.

The lack of extensive data necessitates a standardized approach for its determination. The following sections provide a detailed protocol for researchers to establish the solubility of this compound in solvents relevant to their work.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

    • Dispense a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[4][5] Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to prevent solid particles from interfering with the analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase that provides good peak shape and retention.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Inject the filtered supernatant from the equilibrated samples into the HPLC system.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Analysis and Reporting

The solubility is reported as the average concentration from replicate experiments, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow Thermodynamic Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add precise volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Centrifuge sample to settle excess solid equil1->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 analysis2 Analyze filtered sample and standards by HPLC sep2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Quantify concentration using calibration curve analysis2->analysis3 result Report Thermodynamic Solubility (mg/mL or mol/L) analysis3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Physicochemical Properties and Expected Solubility Behavior

While specific data is scarce, the molecular structure of this compound offers insights into its likely solubility characteristics.

  • Structure: The molecule contains a polar serine backbone with hydroxyl and secondary amine groups capable of hydrogen bonding. It also possesses a non-polar benzyl (B1604629) group and a methyl ester, contributing to its lipophilicity.

  • Expected Behavior: The presence of both polar and non-polar moieties suggests that this compound will exhibit solubility in a range of organic solvents. Its solubility is expected to be higher in polar aprotic solvents (like DMSO and DMF) and alcohols (like methanol and ethanol) that can engage in hydrogen bonding. Solubility in non-polar solvents is likely to be more limited. The esterification of the carboxylic acid and the N-benzylation increase its overall lipophilicity compared to free serine, generally enhancing its solubility in organic solvents.

This guide serves as a foundational resource for researchers working with this compound. The provided experimental protocol offers a robust framework for generating the critical solubility data required for advancing research and development activities.

References

The Dawn of a Targeted Approach: Early Applications of Serine Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of serine esters into molecular structures marked a significant advancement in medicinal chemistry, offering novel solutions to challenges in drug delivery and enzyme inhibition. This in-depth technical guide explores the foundational applications of serine esters, focusing on their roles as prodrugs to enhance bioavailability and as targeted inhibitors of serine proteases. We will delve into the core principles, experimental methodologies, and impactful early examples that paved the way for contemporary drug design.

Serine Esters as Prodrugs: Enhancing Therapeutic Potential

Early medicinal chemists recognized the potential of the ester linkage as a bioreversible modification to temporarily mask polar functional groups, thereby improving a drug's pharmacokinetic profile. Serine, with its inherent hydroxyl group, provided a natural and versatile linker for creating ester prodrugs. This strategy was particularly effective for improving the oral bioavailability of drugs with poor absorption characteristics.

A prominent early application of this approach was in the development of antiviral nucleoside analogs. These potent therapeutic agents often suffered from low oral absorption due to their high polarity. By esterifying a hydroxyl group on the nucleoside with an amino acid like L-serine, researchers could create a more lipophilic prodrug that could more readily cross the intestinal membrane. Once absorbed, endogenous esterases would hydrolyze the serine ester bond, releasing the active parent drug into circulation.

Quantitative Data: Hydrolysis of Acyclovir Amino Acid Ester Prodrugs

The following table summarizes the enzymatic stability of various amino acid ester prodrugs of the antiviral drug Acyclovir (ACV) in different biological media. The data highlights the differential hydrolysis rates, a key factor in prodrug design.

ProdrugHalf-life in Intestinal Homogenate (hrs)Half-life in Liver Homogenate (hrs)Half-life in Plasma (hrs)
L-Alanine-ACV (AACV)0.1< 0.02-
L-Serine-ACV (SACV) 2.1 --
L-Isoleucine-ACV (IACV)1.3--
L-Valine-ACV (VACV)0.6-226 ± 67
γ-Glutamate-ACV (EACV)8.2223-
Data compiled from reference[1]. Note: "-" indicates data not reported in the source.
Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride

A common starting material for the synthesis of serine-based prodrugs and other derivatives is the methyl ester of L-serine. The following is a representative experimental protocol for its synthesis.

Objective: To synthesize L-serine methyl ester hydrochloride via esterification of L-serine with methanol (B129727) and hydrochloric acid.

Materials:

  • L-Serine (105.6 g)

  • Methanol (105.6 g)

  • Hydrochloric acid (50.5 g)

Procedure:

  • Combine L-serine (105.6 g) and methanol (105.6 g) in a suitable reaction vessel.

  • Cool the mixture in an ice bath.

  • Slowly add hydrochloric acid (50.5 g) to the cooled suspension while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.[2]

  • Cool the reaction mixture to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to yield L-serine methyl ester hydrochloride.[3]

Expected Yield and Purity:

  • Yield: 134.4 g (83.8%)[3]

  • Purity: 97.0%[3]

Experimental Workflow: Evaluating Prodrug Hydrolysis

The evaluation of a prodrug's conversion to its active form is critical. The following workflow outlines a typical experimental approach to assess the hydrolytic stability of serine ester prodrugs.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prodrug Synthesis Prodrug Synthesis Incubate Incubate Prodrug in Biological Media at 37°C Prodrug Synthesis->Incubate Biological Media Prepare Biological Media (e.g., Plasma, Liver Homogenate) Biological Media->Incubate Time Points Collect Aliquots at Various Time Points Incubate->Time Points Quench Quench Reaction (e.g., add Acetonitrile) Time Points->Quench HPLC Analyze by HPLC-MS/MS Quench->HPLC Quantify Quantify Concentrations of Prodrug and Parent Drug HPLC->Quantify Half-life Calculate Hydrolysis Half-life (t½) Quantify->Half-life

Workflow for assessing serine ester prodrug hydrolysis.

Serine Ester Analogs as Serine Protease Inhibitors

A groundbreaking application of serine ester chemistry lies in the design of irreversible inhibitors for serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including blood coagulation, inflammation, and cancer metastasis, making them attractive therapeutic targets.[4][5] Early research focused on creating molecules that could mimic the transition state of peptide bond cleavage by these enzymes. Diaryl α-aminophosphonate esters emerged as a particularly successful class of these inhibitors.[6][7]

The mechanism of inhibition involves the phosphonate (B1237965) ester acting as a "suicide substrate." The active site serine residue of the protease attacks the electrophilic phosphorus atom, forming a stable, covalent phosphonyl-enzyme adduct. This effectively and irreversibly inactivates the enzyme.[6] The diaryl esters are designed such that one of the aryl groups acts as a good leaving group upon nucleophilic attack by the serine residue.

Quantitative Data: Inhibition of Serine Proteases by Diaryl α-Aminophosphonate Esters

The following table presents kinetic data for the inhibition of various serine proteases by representative diaryl α-aminophosphonate esters. The second-order rate constant (kinact/Ki) is a measure of the inhibitor's efficiency.

InhibitorTarget Enzymekinact/Ki (M-1s-1)
Cbz-ValP(OPh)2Porcine Pancreatic Elastase (PPE)1,200
Cbz-PheP(OPh)2Bovine α-Chymotrypsin23,000
Boc-Ala-Ala-Pro-ValP(OPh)2Human Neutrophil Elastase (HNE)2,100,000
Cbz-ArgP(OPh)2Human Thrombin4,600
Data compiled from references[8][9].
Experimental Protocol: Synthesis of a Diaryl α-Aminophosphonate Serine Protease Inhibitor

The following provides a general protocol for the synthesis of a Cbz-protected α-aminophosphonate diaryl ester.

Objective: To synthesize a Cbz-protected diaryl α-aminophosphonate via a three-component reaction.

Materials:

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 equivalent), benzyl carbamate (1 equivalent), and triphenyl phosphite (1 equivalent).

  • Add glacial acetic acid as a solvent.

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired diaryl α-aminophosphonate ester.

Signaling Pathway: The Blood Coagulation Cascade

Many serine proteases are key components of the blood coagulation cascade. The diagram below illustrates the interplay of these enzymes, which are targets for serine ester-based inhibitors.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor (III) VIIa Factor VIIa TF->VIIa VII Factor VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

The Blood Coagulation Cascade.
Signaling Pathway: uPA System in Cancer Metastasis

The urokinase-type plasminogen activator (uPA) is a serine protease implicated in cancer cell invasion and metastasis. Its inhibition is a key therapeutic strategy.

G pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA Activation uPAR uPAR (receptor) uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR->Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degradation ECM Degradation ECM->Degradation Metastasis Cell Invasion & Metastasis Degradation->Metastasis

The uPA Signaling Pathway in Metastasis.
Experimental Workflow: Determining Kinetic Parameters for Irreversible Inhibitors

The characterization of irreversible inhibitors requires a specific experimental workflow to determine the kinetic parameters Ki (initial binding constant) and kinact (rate of inactivation).

G cluster_setup Assay Setup cluster_measurement Kinetic Measurement cluster_analysis Data Analysis cluster_results Parameter Determination Enzyme_Substrate Prepare Enzyme and Substrate Solution Progress_Curves Record Reaction Progress Curves at each Inhibitor Concentration Enzyme_Substrate->Progress_Curves Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Inhibitor_Dilutions->Progress_Curves k_obs Fit Progress Curves to an Exponential Decay to get k_obs Progress_Curves->k_obs Plotting Plot k_obs vs. Inhibitor Concentration k_obs->Plotting Hyperbolic_Fit Fit the Plot to a Hyperbolic Equation Plotting->Hyperbolic_Fit kinact_Ki Determine k_inact and K_i from the Hyperbolic Fit Hyperbolic_Fit->kinact_Ki

Workflow for determining kinact and Ki for irreversible inhibitors.

Conclusion

The early applications of serine esters in medicinal chemistry laid a crucial foundation for modern drug design. The use of serine as a linker in prodrugs demonstrated a viable strategy to overcome pharmacokinetic hurdles, a principle that continues to be widely applied today. Similarly, the development of serine ester analogs as irreversible inhibitors of serine proteases ushered in an era of targeted, mechanism-based drug discovery. The principles and experimental methodologies established during this pioneering period continue to inform the development of novel therapeutics for a wide range of diseases. This guide provides a comprehensive overview of these seminal contributions, offering valuable insights for today's researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl benzyl-DL-serinate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The selection of appropriately protected amino acid derivatives is critical for the success of SPPS. This document provides detailed application notes and protocols for the potential use of Methyl benzyl-DL-serinate as a building block in SPPS.

This compound is a serine derivative featuring a methyl ester at the C-terminus and a benzyl (B1604629) ether protecting the side-chain hydroxyl group. The use of a DL-racemic mixture introduces stereochemical diversity, which may be desirable in certain screening libraries but requires careful consideration for applications requiring stereopure peptides. The presence of the C-terminal methyl ester presents unique opportunities and challenges compared to standard SPPS starting materials.

These notes are intended to guide researchers on the hypothetical application of this reagent, based on established principles of peptide chemistry.

Chemical Properties and Protection Strategy

The core structure of Methyl O-benzyl-DL-serinate involves two key protecting groups: the benzyl (Bzl) group for the side-chain hydroxyl and the methyl (Me) ester for the C-terminal carboxylic acid.

  • O-Benzyl (Bzl) Protection: The benzyl ether is a robust protecting group for the serine hydroxyl function. It is stable to the basic conditions used for Fmoc deprotection and the moderately acidic conditions for Boc deprotection.[1][2] Cleavage of the benzyl group is typically achieved under strong acidic conditions (e.g., HF, TFMSA) or via catalytic hydrogenolysis.[2][3] This makes it compatible with the Boc/Bzl SPPS strategy.[4][5]

  • C-Terminal Methyl Ester (OMe): The methyl ester protects the C-terminal carboxyl group. It is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. Cleavage of the methyl ester to the free carboxylic acid is typically achieved by saponification (hydrolysis with aqueous base, e.g., NaOH).[3] Alternatively, specific enzymatic or other chemical methods can be employed.[6]

The combination of these protecting groups suggests a quasi-orthogonal system where each can be removed under specific conditions without affecting the other, or they can be removed simultaneously during the final cleavage from the resin depending on the chosen strategy.

Considerations for DL-Serine:

The use of a DL-racemic mixture of serine will result in the synthesis of diastereomeric peptides. At each coupling step involving this residue, two different stereoisomers will be incorporated. This will lead to a complex mixture of final peptide products, which may be challenging to purify and characterize. This approach is generally not suitable for the synthesis of therapeutic peptides where specific stereochemistry is crucial. However, it could be employed in the generation of peptide libraries for screening purposes.

Data Presentation: Protecting Group Stability and Cleavage

The following table summarizes the stability and cleavage conditions for the protecting groups relevant to the use of this compound in SPPS.

Protecting GroupStructureStable ToLabile To (Cleavage Conditions)Orthogonality Consideration
O-Benzyl (Bzl) -CH₂-Ph20% Piperidine (B6355638) in DMF (Fmoc deprotection)[4], TFA (Boc deprotection)[5]Strong acids (e.g., HF, TFMSA)[2], Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Orthogonal to Fmoc group. Quasi-orthogonal to Boc group.[4][5]
Methyl Ester (OMe) -COOCH₃20% Piperidine in DMF, TFAMild basic hydrolysis (e.g., aq. NaOH)[3], Bis(tributyltin) oxide[6]Orthogonal to Fmoc, Boc, and most acid-labile side-chain protecting groups.
Fmoc FluorenylmethyloxycarbonylMild acid (e.g., dilute TFA)Base (e.g., 20% piperidine in DMF)[3][4]Orthogonal to acid-labile groups (Boc, tBu, Bzl).
Boc tert-ButoxycarbonylBase (e.g., 20% piperidine in DMF)Acid (e.g., TFA)[3][4]Quasi-orthogonal to Bzl group.[4][5]

Experimental Protocols

Two potential strategies for incorporating this compound into SPPS are outlined below.

Strategy A: Post-Synthesis, On-Resin Esterification and Cleavage

This protocol assumes the synthesis of a peptide on a standard resin, followed by a final esterification step to yield the C-terminal methyl ester. This is a more conventional approach to obtaining peptide methyl esters.

Strategy B: Direct Incorporation (Hypothetical)

This protocol outlines a hypothetical approach for using an N-protected version of this compound as the first building block. This is a non-standard approach and may require significant optimization.

Protocol 1: Standard SPPS with Final Cleavage as a Methyl Ester (Fmoc/tBu Strategy)

This protocol describes the synthesis of a peptide on a resin that allows for cleavage as a C-terminal methyl ester.

1. Resin Selection and Preparation:

  • Utilize a resin suitable for cleavage to a methyl ester, such as a 2-Chlorotrityl chloride resin loaded with the first amino acid, which can then be cleaved under conditions that form the methyl ester.

  • Alternatively, a standard acid-sensitive resin (e.g., Rink Amide or Wang) can be used, and the peptide can be cleaved and then esterified in solution. A more direct SPPS method is described below.

2. Synthesis Cycle (Fmoc/tBu Strategy):

  • Resin Swelling: Swell the resin (e.g., Fmoc-Rink Amide resin, 100 mg) in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.[8][9]

  • Washing: Wash the resin thoroughly with DMF (5-6 times) and dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and by-products.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base like diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • To incorporate the serine residue, use Fmoc-Ser(Bzl)-OH .

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[10]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Cleavage from Resin to Yield C-Terminal Methyl Ester:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DCM and methanol, and dry under vacuum.[11]

  • Prepare a cleavage cocktail of DIPEA/Methanol/DMF (e.g., 1:5:5 v/v/v).[11]

  • Suspend the dried resin in the cleavage cocktail and agitate overnight at room temperature.[11]

  • Filter the resin and collect the filtrate. Wash the resin with additional methanol/DMF.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the crude peptide methyl ester by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation.

4. Side-Chain Deprotection:

  • To remove the O-benzyl group and other acid-labile side-chain protecting groups, treat the crude peptide methyl ester with a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.[12]

  • Precipitate the final deprotected peptide methyl ester with cold diethyl ether.

Protocol 2: Hypothetical Loading of N-Boc-Ser(Bzl)-OMe onto a Resin

This protocol is hypothetical and explores how one might attempt to use an N-protected version of this compound in SPPS. The main challenge is that the methyl ester is not a typical anchoring group for SPPS. One possibility is to use it in a fragment condensation approach on a resin.

1. Preparation of N-Boc-DL-Ser(Bzl)-OMe:

  • Protect the amino group of this compound with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This would yield N-Boc-DL-Ser(Bzl)-OMe.

2. Saponification to N-Boc-DL-Ser(Bzl)-OH:

  • To attach this amino acid to a standard resin (e.g., Merrifield or Wang resin), the methyl ester must first be cleaved to generate a free carboxylic acid.

  • Dissolve N-Boc-DL-Ser(Bzl)-OMe in a mixture of THF/water.

  • Add LiOH or NaOH (1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product, N-Boc-DL-Ser(Bzl)-OH.

3. Loading onto Resin (Boc/Bzl Strategy):

  • Swell the desired resin (e.g., Merrifield resin) in DCM.

  • Activate the carboxyl group of N-Boc-DL-Ser(Bzl)-OH using a standard coupling agent.

  • Couple the activated amino acid to the resin.

4. Peptide Elongation (Boc/Bzl Strategy):

  • Boc Deprotection: Treat the resin with TFA in DCM (e.g., 25-50% TFA) for 30 minutes to remove the Boc group.[13]

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of DIPEA in DCM.[13]

  • Washing: Wash the resin with DCM and DMF.

  • Coupling: Couple the next N-Boc protected amino acid using a suitable coupling reagent.

  • Repeat: Continue the cycle of deprotection, neutralization, and coupling.

5. Final Cleavage and Deprotection:

  • After synthesis is complete, treat the peptide-resin with a strong acid like anhydrous HF or TFMSA to cleave the peptide from the resin and simultaneously remove the O-benzyl protecting groups.[2][14] This will yield the final peptide with a free C-terminal carboxylic acid.

Visualizations

Signaling Pathways and Workflows

SPPS_Workflow_Fmoc Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle (n-1 times) Washing2->Cycle Elongate Final_Deprotection Final N-terminal Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Cycle->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protecting_Group_Strategy cluster_conditions Peptide Protected Peptide on Resin N-terminus (Fmoc/Boc) Side Chains (e.g., Bzl for Ser) C-terminus-Resin Linker Fmoc_Removal Fmoc Removal (Base: Piperidine) Peptide:n->Fmoc_Removal Orthogonal Boc_Removal Boc Removal (Acid: TFA) Peptide:n->Boc_Removal Quasi-Orthogonal to Bzl Bzl_Removal Bzl/Resin Cleavage (Strong Acid: HF or H₂/Pd-C) Peptide:sc->Bzl_Removal Peptide:c->Bzl_Removal OMe_Removal OMe Removal (Base: NaOH) Fmoc_Removal->Peptide:n Boc_Removal->Peptide:n Bzl_Removal->Peptide:sc

Caption: Orthogonality of protecting groups in peptide synthesis.

Conclusion

The use of this compound in SPPS is a non-standard application that presents both challenges and opportunities. The primary challenge is the racemic nature of the starting material, which will lead to diastereomeric peptide mixtures. Additionally, the C-terminal methyl ester requires specific cleavage or handling strategies that differ from standard SPPS workflows. However, for applications such as the generation of peptide libraries for high-throughput screening, the stereochemical diversity could be advantageous. The protocols provided herein offer a theoretical framework for researchers interested in exploring the use of this and similar non-canonical amino acid derivatives in peptide synthesis. Careful planning of the protection and cleavage strategy is paramount to achieving the desired final peptide product.

References

Application Notes and Protocols for the Incorporation of Non-Natural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids (nnAAs) into peptides and proteins has emerged as a powerful tool in chemical biology, drug discovery, and materials science. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications, enabling the precise modulation of peptide structure and function. These application notes provide an overview of the key methodologies for nnAA incorporation, their applications, and detailed experimental protocols.

Introduction to Non-Natural Amino Acids

Non-natural amino acids are amino acid analogs that are not among the 20 proteinogenic amino acids. Their incorporation can confer unique properties to peptides, such as:

  • Enhanced Stability: Increased resistance to proteolytic degradation.

  • Improved Pharmacokinetics: Modulation of half-life and bioavailability.

  • Novel Functionalities: Introduction of photo-crosslinkers, fluorescent probes, and unique chemical handles for bio-conjugation.

  • Constrained Conformations: Induction of specific secondary structures to enhance binding affinity and selectivity.

Key Methodologies for nnAA Incorporation

Several methods have been developed for the site-specific incorporation of nnAAs into peptides. The choice of method depends on the desired scale, the complexity of the peptide, and the nature of the nnAA. The three primary methods are Solid-Phase Peptide Synthesis (SPPS), Cell-Free Protein Synthesis (CFPS), and Expressed Protein Ligation (EPL).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support.[1] This method is highly versatile and compatible with a wide range of nnAAs.

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open and controllable environment for protein synthesis in vitro, bypassing the constraints of a living cell.[2] This method is particularly advantageous for the incorporation of nnAAs that may be toxic to cells or not efficiently transported across cell membranes.

Expressed Protein Ligation (EPL)

EPL is a semisynthetic method that combines recombinant protein expression with chemical peptide synthesis.[2][3] It allows for the ligation of a synthetic peptide containing a nnAA to a larger recombinantly expressed protein segment.

Quantitative Comparison of Synthesis Methods

The efficiency, yield, and purity of peptides containing nnAAs can vary significantly depending on the synthesis method employed. The following table provides a general comparison of the three key methodologies.

FeatureSolid-Phase Peptide Synthesis (SPPS)Cell-Free Protein Synthesis (CFPS)Expressed Protein Ligation (EPL)
Peptide Length Typically < 50 amino acidsUp to several hundred amino acidsApplicable to large proteins
Yield Milligram to gram scaleMicrogram to milligram scale[4]Milligram scale
Purity (Crude) Variable, depends on sequenceGenerally highHigh
Incorporation Efficiency of nnAAs High (>99% per coupling step)Variable (can be high with optimized systems)[5]High (ligation efficiency)
Throughput High (amenable to parallel synthesis)[6]High (suitable for screening)Moderate
Cost High (reagents and nnAAs)Moderate to highModerate
Key Advantage High versatility for diverse nnAAsHigh speed and tolerance for toxic nnAAsSite-specific modification of large proteins
Key Limitation Difficult for long or complex sequencesLower yield for some nnAAsRequires a C-terminal thioester and N-terminal cysteine

Table 1: Comparison of key features of SPPS, CFPS, and EPL for the incorporation of non-natural amino acids.

Applications in Research and Drug Development

The ability to incorporate nnAAs has revolutionized various fields of research and drug development.

Probing Protein-Protein Interactions with Photo-Crosslinking nnAAs

Photo-reactive nnAAs, such as p-benzoyl-L-phenylalanine (Bpa), can be incorporated into a peptide of interest.[7][8] Upon UV irradiation, the benzophenone (B1666685) group forms a covalent bond with interacting partners in close proximity, allowing for the capture and subsequent identification of binding partners by mass spectrometry.[9][10][11]

PPI_Workflow cluster_synthesis Peptide Synthesis cluster_incubation Interaction Studies cluster_analysis Analysis Synthesis Synthesize Peptide with Photo-Crosslinking nnAA Incubation Incubate Peptide with Potential Binding Partners Synthesis->Incubation Introduce probe UV UV Irradiation (365 nm) Incubation->UV Induce crosslinking SDS_PAGE SDS-PAGE Analysis UV->SDS_PAGE Separate complexes MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec Excise and digest bands Identification Identify Crosslinked Proteins MassSpec->Identification Analyze peptide fragments GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Gα activation Ligand Ligand (Peptide with nnAA) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Application Notes and Protocols for the Chiral Resolution of DL-Serine Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of DL-serine methyl ester and its derivatives. The following sections outline established methodologies, including enzymatic resolution, diastereomeric crystallization, and chromatographic techniques, to obtain enantiomerically pure D- and L-serine methyl esters.

Introduction to Chiral Resolution

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. DL-serine methyl ester, a key chiral building block, often requires resolution to isolate the desired enantiomer for specific biological activity. This document details three primary methods for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used for the resolution of amino acid esters through enantioselective acylation or hydrolysis.[1][2][3][4]

Quantitative Data for Enzymatic Resolution
SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee%) of Unreacted EsterEnantiomeric Excess (ee%) of ProductReference
Racemic β-amino methyl estersCandida antarctica lipase B (CALB)--HighOptically pureOptically pure[1]
N-protected β³-amino methyl estersCandida antarctica lipase B (CALB)--HighEnantiomerically pureEnantiomerically pure[2]
Aromatic Morita-Baylis-Hillman acetatesNovozyme 435 (immobilized CALB)--~50>90>90[5]
Protocol for Enzymatic Resolution of DL-Serine Methyl Ester

This protocol is a general procedure based on the successful resolution of other amino acid esters using CALB.

Materials:

  • DL-Serine methyl ester hydrochloride

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Triethylamine (B128534) (for neutralization of the hydrochloride salt)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for monitoring the reaction (chiral HPLC or GC)

Procedure:

  • Neutralization: Dissolve DL-serine methyl ester hydrochloride in the chosen organic solvent. Add one equivalent of triethylamine to neutralize the hydrochloride and stir for 15-30 minutes. Filter to remove the triethylamine hydrochloride salt.

  • Reaction Setup: To the filtrate containing the free DL-serine methyl ester, add the acyl donor (typically 1.5-2 equivalents).

  • Enzyme Addition: Add the immobilized CALB (typically 10-20% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the acylated product.

  • Termination: Stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product in high enantiomeric excess.

  • Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the unreacted serine methyl ester from the acylated product by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deacylated to yield the free amino acid ester.

Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. For the resolution of amino compounds like serine methyl ester, acidic resolving agents such as tartaric acid derivatives are commonly used.[6][7]

Quantitative Data for Diastereomeric Resolution

The following table presents data for the resolution of racemic compounds using tartaric acid derivatives, illustrating the potential of this method.

RacemateResolving AgentSolventYield (%)Enantiomeric Purity (%)Reference
DL-Serine2,3-Dibenzoyl-D-tartaric acid--Successful separation[6]
Racemic Albuteroldi-p-toluoyl-D-tartaric acid-38 (R-enantiomer)99.5[8]
Racemic DiaminocyclohexaneL- and D-tartaric acid-ExcellentExcellent[9]
Protocol for Diastereomeric Crystallization of DL-Serine Methyl Ester

Materials:

  • DL-Serine methyl ester

  • Chiral resolving agent (e.g., L- or D-dibenzoyltartaric acid)

  • Solvent (e.g., methanol, ethanol, or a mixture)

  • Acid and Base for salt formation and liberation of the free amine

  • Standard laboratory glassware for crystallization

Procedure:

  • Salt Formation: Dissolve the DL-serine methyl ester in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-dibenzoyltartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions. The mixture may become cloudy as the diastereomeric salts begin to precipitate. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other diastereomer.

  • Recrystallization: To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of an aqueous acid solution (e.g., dilute HCl) and an organic solvent (e.g., ethyl acetate). The resolving agent will remain in the aqueous layer, while the free enantiomer of serine methyl ester will be extracted into the organic layer.

  • Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

  • Analysis: Determine the enantiomeric excess of each isolated enantiomer using chiral HPLC or GC.

Chromatographic Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful analytical and preparative tools for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can be performed either by using a chiral stationary phase (CSP) for direct separation of the enantiomers or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[10][11][12]

Method 1: Direct Separation on a Chiral Stationary Phase

  • Column: A chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and derivative. For underivatized amino acids on a teicoplanin-based CSP, a mobile phase of water:methanol:formic acid can be effective.[11]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector (if the derivative has a chromophore) or a Refractive Index (RI) detector. For underivatized serine methyl ester, derivatization to introduce a UV-active group may be necessary for sensitive UV detection.[13]

  • Sample Preparation: Dissolve the DL-serine methyl ester derivative in the mobile phase.

Method 2: Indirect Separation via Diastereomer Formation

  • Derivatization: React the DL-serine methyl ester with a chiral derivatizing agent (e.g., Marfey's reagent, Sanger's reagent, or OPA/chiral thiol).

  • Column: A standard reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV or fluorescence detector, depending on the properties of the derivatizing agent.

Chiral Gas Chromatography (GC)

For GC analysis, the amino acid ester must be derivatized to increase its volatility.

  • Derivatization: A common derivatization procedure involves converting the amino acid ester to its N-trifluoroacetyl (TFA) derivative.

    • Dry the sample containing DL-serine methyl ester thoroughly.

    • Add a solution of trifluoroacetic anhydride (B1165640) (TFAA) in an appropriate solvent (e.g., dichloromethane).

    • Heat the mixture (e.g., at 100 °C for 1 hour) to complete the derivatization.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the derivative in a suitable solvent for injection (e.g., hexane).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is used to achieve separation. For example, start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Visualized Workflows

General Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification cluster_final_product Final Products racemate DL-Serine Methyl Ester HCl neutralization Neutralization (e.g., with Et3N) racemate->neutralization free_racemate Free DL-Serine Methyl Ester neutralization->free_racemate reaction_mixture Add Acyl Donor & Immobilized Lipase free_racemate->reaction_mixture incubation Incubate with Stirring (Controlled Temp.) reaction_mixture->incubation monitoring Monitor by Chiral HPLC/GC incubation->monitoring Stop at ~50% conversion filtration Filter to Remove Enzyme monitoring->filtration chromatography Column Chromatography filtration->chromatography unreacted Unreacted Enantiomer (e.g., L-Ser-OMe) chromatography->unreacted acylated Acylated Enantiomer (e.g., Ac-D-Ser-OMe) chromatography->acylated final_l L-Serine Methyl Ester final_d D-Serine Methyl Ester acylated->final_d Deprotection

Caption: Workflow for enzymatic kinetic resolution.

Logical Relationship of Chiral Resolution Methods

G cluster_methods Chiral Resolution Methods cluster_factors_enzymatic Key Factors cluster_factors_diastereomeric Key Factors cluster_factors_chromatographic Key Factors racemate DL-Serine Methyl Ester enzymatic Enzymatic Kinetic Resolution racemate->enzymatic diastereomeric Diastereomeric Crystallization racemate->diastereomeric chromatographic Chromatographic Separation racemate->chromatographic factors_enz Enzyme Selectivity Acyl Donor Solvent Temperature enzymatic->factors_enz factors_diast Resolving Agent Solvent Crystallization Temperature diastereomeric->factors_diast factors_chrom Chiral Stationary Phase Mobile Phase Composition Derivatization chromatographic->factors_chrom

Caption: Methods for chiral resolution and their key factors.

References

Application Notes and Protocols for the Esterification of N-benzyl-DL-serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis and esterification of N-benzyl-DL-serine, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established chemical principles for the N-alkylation and esterification of amino acids.

Introduction

N-benzyl-DL-serine and its esters are important intermediates in the synthesis of various pharmaceutical compounds. The N-benzyl group offers a stable protecting group for the amino functionality of serine, while the esterification of the carboxylic acid allows for further modifications and peptide couplings. The presence of the hydroxyl group on the serine side chain adds another layer of functionality, but also presents a challenge in terms of chemoselectivity during synthesis. These application notes provide two common methods for the esterification of N-benzyl-DL-serine: Fischer Esterification and a thionyl chloride-mediated approach.

Synthesis of N-benzyl-DL-serine

Prior to esterification, N-benzyl-DL-serine must be synthesized. A common method for the N-alkylation of amino acids is reductive amination.

Protocol 1: Synthesis of N-benzyl-DL-serine via Reductive Amination

This protocol describes the synthesis of N-benzyl-DL-serine from DL-serine and benzaldehyde (B42025) through reductive amination using sodium borohydride (B1222165) as the reducing agent.

Materials:

Procedure:

  • In a round-bottom flask, dissolve DL-serine (1 equivalent) in an aqueous solution of NaOH (1 M).

  • Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of NaBH₄ (1.5 equivalents) in a small amount of water, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding 1 M HCl until the pH is neutral.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzaldehyde and benzyl (B1604629) alcohol.

  • Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product should precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyl-DL-serine.

ReagentMolar RatioKey Parameters
DL-Serine1Starting material
Benzaldehyde1.1Aldehyde for reductive amination
Sodium borohydride1.5Reducing agent
Temperature0 °C to RTControls reaction rate and selectivity
pHNeutralization then acidificationFor workup and product isolation

Esterification of N-benzyl-DL-serine

The following protocols describe two different methods to esterify the carboxylic acid group of N-benzyl-DL-serine.

Protocol 2: Fischer Esterification of N-benzyl-DL-serine

This method employs an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

Materials:

  • N-benzyl-DL-serine

  • Methanol (or Ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrogen chloride (HCl) gas

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Suspend N-benzyl-DL-serine (1 equivalent) in an excess of the desired alcohol (e.g., methanol).

  • Cool the suspension to 0 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) or bubble HCl gas through the mixture for 10-15 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-DL-serine ester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

ReagentMolar Ratio/AmountKey Parameters
N-benzyl-DL-serine1Starting material
Alcohol (e.g., Methanol)ExcessReagent and solvent
Acid Catalyst (H₂SO₄ or HCl)CatalyticPromotes esterification
TemperatureRefluxDrives the reaction to completion
Reaction Time4-6 hoursMonitored by TLC

Protocol 3: Thionyl Chloride Mediated Esterification of N-benzyl-DL-serine

This method uses thionyl chloride to activate the carboxylic acid, followed by reaction with an alcohol. This method is often faster and can proceed under milder temperature conditions than Fischer esterification.

Materials:

  • N-benzyl-DL-serine

  • Thionyl chloride (SOCl₂)

  • Methanol (or Ethanol)

  • Triethylamine (B128534) (Et₃N) or saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend N-benzyl-DL-serine (1 equivalent) in an excess of the desired alcohol (e.g., methanol) at 0 °C.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of triethylamine or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude ester.

  • Purify by column chromatography on silica gel if required.

ReagentMolar Ratio/AmountKey Parameters
N-benzyl-DL-serine1Starting material
Thionyl Chloride1.1-1.2Activating agent
Alcohol (e.g., Methanol)ExcessReagent and solvent
Temperature0 °C to RTMild reaction conditions
Reaction Time2-4 hoursGenerally faster than Fischer esterification

Experimental Workflow and Chemical Transformations

The following diagrams illustrate the overall experimental workflow and the chemical transformations involved in the synthesis and esterification of N-benzyl-DL-serine.

experimental_workflow cluster_synthesis Synthesis of N-benzyl-DL-serine cluster_esterification Esterification start DL-Serine reductive_amination Reductive Amination (Benzaldehyde, NaBH4) start->reductive_amination product1 N-benzyl-DL-serine reductive_amination->product1 ester_method1 Fischer Esterification (Alcohol, H+) product1->ester_method1 ester_method2 Thionyl Chloride Method (SOCl2, Alcohol) product1->ester_method2 final_product N-benzyl-DL-serine Ester ester_method1->final_product ester_method2->final_product

Caption: Overall experimental workflow.

chemical_transformations cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Esterification A DL-Serine B Schiff Base Intermediate A->B + Benzaldehyde C N-benzyl-DL-serine B->C + NaBH4 D N-benzyl-DL-serine E N-benzyl-DL-serine Ester D->E + Alcohol, Catalyst

Caption: Key chemical transformations.

Summary of Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the described protocols. Yields and purity are dependent on reaction scale and purification efficiency.

ProtocolReactionTypical YieldTypical Purity (after chromatography)Key AdvantagesKey Disadvantages
1 N-Benzylation60-80%>95%Good for primary aminesRequires careful pH control
2 Fischer Esterification70-90%>98%Uses common reagents, scalableRequires reflux, longer reaction times
3 Thionyl Chloride85-95%>98%Fast, mild conditionsUses hazardous reagent (SOCl₂)

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like benzaldehyde, thionyl chloride, and concentrated acids.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium borohydride and thionyl chloride are moisture-sensitive and can react violently with water. Handle with care and under an inert atmosphere if necessary.

  • Quenching of reactions involving hydrides and thionyl chloride should be done slowly and carefully, preferably at low temperatures, to control the exothermic reaction and gas evolution.

Application Notes & Protocols: The Use of Methyl benzyl-DL-serinate in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Combinatorial chemistry is a powerful technique for the rapid synthesis of large, diverse libraries of chemical compounds, which can then be screened for biological activity. One-bead-one-compound (OBOC) libraries are a cornerstone of this approach, where each bead in a resin support carries a unique chemical entity.[1][2][3] The use of non-canonical and protected amino acids as building blocks in these libraries allows for the creation of novel molecular scaffolds with enhanced properties, such as resistance to proteolytic degradation.

Methyl benzyl-DL-serinate is a versatile building block for incorporation into combinatorial libraries. It is a serine derivative where the amino group is protected by a benzyl (B1604629) group and the carboxylic acid is protected as a methyl ester. This dual protection allows for specific chemical manipulations and its incorporation into peptide and peptoid-like structures. The N-benzyl group offers a degree of conformational constraint and can participate in specific binding interactions, while the inherent functionality of the serine side chain (a primary alcohol) provides a further point for diversification.

This document provides detailed application notes and protocols for the utilization of this compound in the solid-phase synthesis of a combinatorial peptide-peptoid hybrid library using a modified submonomer approach, analogous to peptoid synthesis.[4][5][6]

Application Notes

Rationale for Use in Combinatorial Libraries:

  • Structural Diversity: The N-benzyl group introduces a bulky, aromatic moiety onto the peptide backbone, creating a structural motif distinct from natural peptides. This can lead to novel binding modes with biological targets.

  • Peptoid-Like Characteristics: The tertiary amide bond formed upon incorporation of an N-substituted amino acid like this compound results in a backbone that is resistant to proteolytic cleavage, enhancing the in vivo stability of the resulting compounds.

  • Side-Chain Functionality: The serine hydroxyl group can be used as a handle for further chemical modifications either post-synthesis or by using an appropriately protected serine derivative. This allows for the creation of libraries with multiple levels of diversity.

  • Compatibility with Solid-Phase Synthesis: While not a standard Fmoc or Boc-protected amino acid, this compound can be effectively incorporated into solid-phase synthesis workflows with modifications to standard protocols.

Workflow Overview:

The proposed protocol adapts the "submonomer" synthesis method, which is commonly used for the synthesis of peptoids (N-substituted glycines).[4][5][6] This method involves a two-step cycle for each monomer addition:

  • Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid.

  • Nucleophilic Displacement: The primary amine of the desired N-substituted monomer (in this case, the deprotected amine from a previous cycle) displaces the bromide, forming the N-substituted glycine (B1666218) unit.

To incorporate this compound, we will modify this approach. Instead of a primary amine for the displacement step, we will utilize standard peptide coupling chemistry to attach the N-benzyl-DL-serine moiety. This will be followed by a debenzylation step to liberate the secondary amine for the next coupling cycle.

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Library using this compound

This protocol describes the synthesis of a tri-meric library with the general structure: Ac-Xaa1-(N-Bn-Ser)-Xaa2-Resin, where Xaa represents a standard amino acid and (N-Bn-Ser) represents the incorporated this compound.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, 0.5 mmol/g
This compoundVarious>98%
Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, etc.)VariousSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma PureVariousSynthesis Grade
PiperidineVariousSynthesis Grade
Acetic AnhydrideVariousReagent Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Palladium on Carbon (Pd/C)Various10 wt. %
Ammonium formateVariousACS Grade
Methanol (MeOH)VariousACS Grade

Experimental Workflow Diagram:

OBOC_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Split1 Split Resin Fmoc_Deprotect1->Split1 Couple_AA1 Couple Fmoc-Xaa2 (DIC/Oxyma) Split1->Couple_AA1 To separate reaction vessels Pool1 Pool Resin Couple_AA1->Pool1 Combine and wash Fmoc_Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Pool1->Fmoc_Deprotect2 Couple_Ser Couple This compound (DIC/Oxyma) Fmoc_Deprotect2->Couple_Ser Debenzylation N-Debenzylation (Pd/C, Ammonium Formate) Couple_Ser->Debenzylation Split2 Split Resin Debenzylation->Split2 Couple_AA2 Couple Fmoc-Xaa1 (DIC/Oxyma) Split2->Couple_AA2 To separate reaction vessels Pool2 Pool Resin Couple_AA2->Pool2 Combine and wash Fmoc_Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Pool2->Fmoc_Deprotect3 Cap Acetylation (Acetic Anhydride) Fmoc_Deprotect3->Cap Cleave Cleavage & Deprotection (TFA/TIS/H2O) Cap->Cleave Library Peptide Library Cleave->Library Submonomer_Logic Start Resin-NH2 Acylation Acylation (e.g., Bromoacetic Anhydride) Start->Acylation Intermediate Resin-NH-CO-CH2-Br Acylation->Intermediate Displacement Nucleophilic Displacement (Primary Amine: R-NH2) Intermediate->Displacement Product Resin-NH-CO-CH2-NH-R Displacement->Product Cycle Ready for next cycle Product->Cycle

References

Application Notes and Protocols: Protecting Group Removal from N-benzyl-DL-serine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. In the context of amino acid chemistry, particularly for derivatives like N-benzyl-DL-serine methyl ester, efficient and chemoselective deprotection is crucial for the successful synthesis of peptides and other complex molecules. This document provides detailed application notes and experimental protocols for the removal of the N-benzyl protecting group from N-benzyl-DL-serine methyl ester, focusing on the prevalent and highly effective method of catalytic transfer hydrogenation.

Key Deprotection Method: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a preferred method for N-debenzylation as it avoids the need for high-pressure hydrogen gas and specialized equipment. This technique utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor to effect the hydrogenolysis of the N-benzyl bond.

Reaction Scheme:

Data Presentation: Comparison of Hydrogen Donors

The choice of hydrogen donor can influence reaction time and efficiency. Ammonium (B1175870) formate (B1220265) and formic acid are two of the most common and effective hydrogen donors for this transformation.

Hydrogen DonorCatalystTypical SolventTemperatureReaction TimeTypical Yield (%)Notes
Ammonium Formate (HCOONH₄)10% Pd/CMethanol (B129727), EthanolReflux0.5 - 2 hours>90Rapid and clean reaction. Ammonium formate decomposes to hydrogen, ammonia, and carbon dioxide.[1][2]
Formic Acid (HCOOH)10% Pd/CMethanol, Acetic AcidRoom Temp. to 50°C1 - 8 hours85-95Effective, but the acidic conditions may not be suitable for all substrates. Can sometimes lead to the formation of formate salts of the product amine.

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: N-Debenzylation using Palladium on Carbon and Ammonium Formate

This protocol is a general and highly effective method for the N-debenzylation of N-benzyl-DL-serine methyl ester.

Materials:

  • N-benzyl-DL-serine methyl ester

  • 10% Palladium on Carbon (10% Pd/C)

  • Anhydrous Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Celite®

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add N-benzyl-DL-serine methyl ester (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous methanol (10-20 mL per gram of substrate) to dissolve the starting material. Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (4-5 eq) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (a suitable eluent system would be ethyl acetate/hexanes or dichloromethane/methanol). The reaction is typically complete within 30-90 minutes.[1][2]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining ammonium formate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude DL-serine methyl ester.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Potential Side Reactions and Considerations

  • Ester Hydrogenolysis: While generally chemoselective for the N-benzyl group, prolonged reaction times or more active catalysts could potentially lead to the reduction of the methyl ester to the corresponding alcohol. Careful monitoring of the reaction is crucial.

  • Racemization: Although the risk is generally low under neutral CTH conditions, the chiral center of the serine derivative could be susceptible to racemization, especially in the presence of strong bases or acids or at elevated temperatures for extended periods.[3][4] It is advisable to check the optical purity of the product if the stereochemistry is critical.

  • Catalyst Poisoning: The amine product can sometimes inhibit the catalyst's activity. In such cases, using a higher catalyst loading or adding a small amount of a weak acid like acetic acid might be beneficial.

Visualizations

Experimental Workflow for N-Debenzylation

G Figure 1. Experimental Workflow for N-Debenzylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-benzyl-DL-serine methyl ester in Methanol add_catalyst Add 10% Pd/C start->add_catalyst add_donor Add Ammonium Formate add_catalyst->add_donor reflux Reflux and Monitor by TLC add_donor->reflux filter Filter through Celite reflux->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up concentrate->extract dry Dry and Concentrate extract->dry purify Column Chromatography (if necessary) dry->purify product DL-serine methyl ester purify->product G Figure 2. Simplified Mechanism of N-Debenzylation cluster_reactants Reactants cluster_intermediates On Catalyst Surface cluster_products Products pd_surface Pd(0) Catalyst Surface h_donor Ammonium Formate (HCOONH₄) pd_hydride Palladium Hydride (Pd-H) h_donor->pd_hydride Decomposition substrate N-benzyl-DL-serine methyl ester (R-NH-Bn) adsorbed_substrate Adsorbed Substrate (R-NH-Bn)ads substrate->adsorbed_substrate Adsorption product DL-serine methyl ester (R-NH₂) pd_hydride->product Hydrogenolysis adsorbed_substrate->product Hydrogenolysis toluene Toluene adsorbed_substrate->toluene Hydrogenolysis product->pd_surface Desorption

References

Synthesis of Peptidomimetics with Serine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are pivotal in modern drug discovery, offering the potential to mimic or block biological interactions with improved pharmacological properties over their natural peptide counterparts. Serine, a functionally versatile amino acid, is a frequent target for modification to enhance peptide stability, cell permeability, and receptor affinity. This document provides detailed application notes and protocols for the synthesis and characterization of peptidomimetics incorporating serine analogs, including phosphoserine, glycosylated serine, and serine-to-alanine mimetics. These protocols are designed for researchers engaged in the development of novel therapeutics targeting a range of biological pathways.

I. Synthesis of Phosphoserine-Containing Peptidomimetics

Phosphorylation is a key post-translational modification regulating numerous cellular processes. The synthesis of phosphopeptides is essential for studying these signaling pathways. The following protocols detail the solid-phase synthesis of phosphoserine-containing peptides using Fmoc chemistry.

Data Presentation: Synthesis and Activity of Phosphoserine Peptidomimetics
Peptidomimetic TargetSerine AnalogSynthesis Yield (%)Purity (%)Biological ActivityReference
14-3-3 Protein InhibitorPhosphoserine MimeticNot Reported>95IC50 = 2.6 µM[1]
14-3-3 Protein Inhibitor (Prodrug)DifluoromethylenephosphonateNot Reported>95IC50 = 5 µM (in cells)[1]
Tau PhosphopeptidePhosphoserineNot Reported>95Used to raise phosphorylation-dependent antisera[2]
Experimental Protocols

This protocol utilizes a building block approach where a protected phosphoserine monomer is incorporated directly into the peptide sequence.

Materials:

  • Fmoc-Ser(PO(OBzl)OH)-OH or other suitably protected phosphoserine derivative

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the incorporation of the phosphoserine analog, use Fmoc-Ser(PO(OBzl)OH)-OH.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

This method involves the synthesis of the peptide chain with an unprotected serine residue, followed by phosphorylation on the solid support.

Materials:

  • Peptide-resin with an unprotected serine hydroxyl group

  • Dibenzyl N,N-diisopropylphosphoramidite

  • Tetrazole

  • tert-Butyl hydroperoxide (TBHP)

  • TFA cleavage cocktail

Procedure:

  • Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Ser-OH at the desired position.

  • Phosphitylation:

    • Swell the peptide-resin in anhydrous DCM.

    • Add a solution of dibenzyl N,N-diisopropylphosphoramidite (5 equivalents) and tetrazole (10 equivalents) in anhydrous DCM.

    • Shake the reaction mixture for 2 hours at room temperature.

  • Oxidation:

    • Wash the resin with DCM.

    • Add a solution of TBHP (10 equivalents) in DCM and shake for 1 hour.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups as described in Protocol 1, step 7. The benzyl (B1604629) groups on the phosphate (B84403) are removed during the TFA cleavage.

Visualization: Synthesis Workflow

sps_workflow start Start with Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by HPLC precipitate->purify glycosylation_workflow start Fmoc-Ser-OH + Peracetylated Sugar glycosylation Glycosylation (Lewis Acid Catalyst) start->glycosylation purification Purification (Chromatography) glycosylation->purification building_block Fmoc-Ser(Ac-Sugar)-OH Building Block purification->building_block fourteen_three_three_pathway upstream_kinase Upstream Kinase (e.g., Akt, RAF) target_protein Target Protein (e.g., BAD, FOXO3a) upstream_kinase->target_protein Phosphorylates phospho_target Phosphorylated Target Protein (pSer/pThr motif) target_protein->phospho_target complex 14-3-3 / Target Protein Complex phospho_target->complex fourteen_three_three 14-3-3 Protein fourteen_three_three->complex cellular_response Cellular Response (e.g., Inhibition of Apoptosis) complex->cellular_response inhibitor Peptidomimetic Inhibitor inhibitor->complex Blocks Interaction glp1_pathway glp1_agonist GLP-1 or Peptidomimetic Agonist glp1r GLP-1 Receptor glp1_agonist->glp1r Binds to g_protein G-Protein Activation glp1r->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka insulin_secretion Insulin Secretion pka->insulin_secretion serine_protease_mechanism enzyme_substrate Enzyme + Substrate michaelis_complex Michaelis Complex enzyme_substrate->michaelis_complex Binding tetrahedral_intermediate Tetrahedral Intermediate michaelis_complex->tetrahedral_intermediate Nucleophilic Attack by Serine acyl_enzyme Acyl-Enzyme Intermediate tetrahedral_intermediate->acyl_enzyme Collapse product1_release Product 1 Released acyl_enzyme->product1_release water_attack Water Nucleophilic Attack product1_release->water_attack second_intermediate Second Tetrahedral Intermediate water_attack->second_intermediate product2_release Product 2 Released second_intermediate->product2_release Collapse inhibitor Peptidomimetic Inhibitor inhibitor->michaelis_complex Blocks Active Site

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of Serine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing racemization of serine derivatives during chemical synthesis, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of serine derivatives?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as L-serine, converts into an equal mixture of both its enantiomers (L- and D-serine). In peptide synthesis, where the biological activity is highly dependent on the specific three-dimensional structure, the incorporation of the incorrect D-amino acid can drastically alter or eliminate the desired therapeutic effect of the synthetic peptide.[1]

Q2: Why are serine derivatives particularly susceptible to racemization?

A2: Serine, along with other amino acids like histidine and cysteine, is known to be prone to racemization during peptide synthesis.[1][2] This susceptibility is attributed to the presence of the hydroxyl group in its side chain, which can influence the acidity of the α-carbon proton. The abstraction of this proton by a base leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-enantiomers.

Q3: What are the main factors that contribute to the racemization of serine derivatives during synthesis?

A3: Several factors during the coupling step of peptide synthesis can significantly influence the extent of serine racemization:

  • Activation Method: The choice of coupling reagent used to activate the carboxylic acid group of the amino acid is a critical factor.[1][2]

  • Reaction Conditions: Parameters such as the type and amount of base used, the solvent, and the reaction temperature play a crucial role in the rate of racemization.[1][3]

  • Protecting Groups: The nature of the protecting groups on the amine and the side-chain hydroxyl group can also impact the susceptibility to racemization.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in a Serine-Containing Peptide

  • Symptom: Chiral HPLC or GC analysis of the synthesized peptide reveals a significant peak corresponding to the D-serine diastereomer.

  • Possible Cause: Inappropriate choice of coupling reagent and/or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Evaluate the Coupling Reagent: Certain coupling reagents are more prone to causing racemization. Carbodiimides like DCC and DIC, when used without additives, can lead to higher levels of racemization.[4] Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU, especially when paired with additives like HOBt or HOAt, are generally better at suppressing racemization.[1][5][6]

    • Optimize the Base: The choice and amount of base are critical. Strong, non-hindered bases can increase the rate of α-proton abstraction, leading to more racemization. Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, in place of stronger bases like diisopropylethylamine (DIPEA).[3][4]

    • Control the Temperature: Higher reaction temperatures can accelerate the rate of racemization.[7][8] If using microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization.[9][10] For conventional synthesis, performing the coupling at a lower temperature (e.g., 0 °C) may be beneficial.

    • Incorporate Additives: The addition of racemization-suppressing additives is a common and effective strategy. 1-Hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are widely used to minimize racemization by forming less reactive activated esters that are less prone to epimerization.[4][5]

Issue 2: Racemization is Still Observed Despite Using a "Low-Racemization" Coupling Reagent

  • Symptom: Even with the use of reagents like HATU or HBTU, an unacceptable level of the D-serine diastereomer is present.

  • Possible Cause: Suboptimal pre-activation time, excessive base, or solvent effects.

  • Troubleshooting Steps:

    • Minimize Pre-activation Time: Prolonged pre-activation of the carboxylic acid can increase the opportunity for racemization to occur before the coupling reaction takes place. Use the activated amino acid immediately after it is formed.

    • Use Stoichiometric Amounts of Reagents: Ensure that the coupling reagent and base are used in appropriate stoichiometric amounts. An excess of the coupling reagent can sometimes lead to side reactions, while an excess of base will promote racemization.[6]

    • Solvent Choice: The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, in some cases, switching to a less polar solvent might reduce racemization.[11]

Data Presentation

Table 1: Effect of Coupling Reagent on the Racemization of Fmoc-L-Ser(tBu)-OH

Coupling ReagentBaseL/D RatioReference
DIC/Oxyma>99:1[2]
HATUNMM98.2:1.8[2]
HBTUDIPEA>99:1[12]
PyBopDIPEA>99:1[12]
EDCI/HOBt>99:1[2]

Note: The extent of racemization is highly dependent on the specific reaction conditions, including the sequence of the peptide being synthesized. The data presented here is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Coupling Procedure with Reduced Racemization

This protocol describes a general method for coupling an Fmoc-protected serine derivative in solid-phase peptide synthesis (SPPS) with measures to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for no more than 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[1]

Mandatory Visualization

Racemization_Mechanism cluster_L_amino_acid L-Amino Acid cluster_intermediate Intermediate cluster_D_amino_acid D-Amino Acid L_AA L-Serine Derivative Enolate Planar Enolate Intermediate L_AA->Enolate + Base - H+ Enolate->L_AA + H+ D_AA D-Serine Derivative Enolate->D_AA + H+

Caption: Mechanism of base-catalyzed racemization of a serine derivative.

Experimental_Workflow start Start: Serine Coupling Step deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection washing1 Washing Steps (DMF, DCM) deprotection->washing1 activation Amino Acid Activation (Coupling Reagent + Base + Additive) washing1->activation coupling Coupling to Resin activation->coupling washing2 Final Washing Steps coupling->washing2 monitoring Reaction Monitoring (e.g., Kaiser Test) washing2->monitoring end End: Proceed to Next Cycle monitoring->end Negative repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive repeat_coupling->coupling

Caption: General experimental workflow for a serine coupling step in SPPS.

References

"stability of Methyl benzyl-DL-serinate under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Benzyl-DL-Serinate

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find troubleshooting guidance and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability of this compound. For the solid form, it is recommended to store it at 4°C and protected from light.[1][2] If the compound is in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to one month, with protection from light also being essential.[1][3][4][5]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1][4][5] When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][4][5]

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light should be minimized. The recommended storage conditions for both the solid material and solutions in solvent explicitly state to "protect from light".[1][2] Photodegradation can be a concern for compounds containing aromatic rings like the benzyl (B1604629) group.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure, two primary degradation pathways are likely:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield Benzyl-DL-serine and methanol. This reaction can be catalyzed by acidic or basic conditions. Studies on similar compounds, such as N-benzoyl-L-serine methyl ester and benzyl nicotinate (B505614), have shown that hydrolysis is a significant degradation route.[6][7][8]

  • Oxidation: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) and other related impurities.

Q5: How can I monitor the stability of my this compound sample?

A5: The stability of your sample can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can be used to detect the appearance of degradation products and to quantify the remaining amount of the parent compound over time. A study on benzyl nicotinate utilized HPLC to determine its degradation.[7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Sample degradation.Review storage conditions. Ensure the sample was protected from light and stored at the correct temperature. Prepare fresh solutions for analysis. Consider if the mobile phase or sample diluent pH could be causing hydrolysis.
Loss of biological activity or inconsistent experimental results Degradation of the compound leading to lower effective concentration.Use a freshly prepared stock solution. If using older stock solutions, verify the concentration and purity via analytical methods like HPLC before use. Ensure that the experimental buffers are within a pH range where the compound is stable.
Change in physical appearance of the solid (e.g., color change, clumping) Potential degradation or absorption of moisture.Do not use the material if a significant change in appearance is observed. Store the solid compound in a desiccator at the recommended temperature to prevent moisture uptake.
Difficulty dissolving the compound Use of hygroscopic solvent.Use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.[1][4][5]

Data on Stability and Storage

The following table summarizes the recommended storage conditions for this compound based on available supplier data.

Form Storage Temperature Duration Additional Conditions Source
Solid4°CNot specifiedProtect from light[1][2]
In Solvent-80°C6 monthsProtect from light[1][3][4][5]
In Solvent-20°C1 monthProtect from light[1][3][4][5]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in an appropriate solvent (e.g., anhydrous DMSO) to a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Samples:

    • Dilute the stock solution with the desired test buffers (e.g., pH 4, 7, 9) or solvents to a final working concentration.

    • Aliquots of the test samples should be prepared for analysis at each time point to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., varying temperatures, exposure to light).

    • Include a control sample stored under ideal conditions (e.g., -80°C, protected from light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples using a validated HPLC method.

    • The HPLC method should be capable of separating the parent compound from potential degradation products.

    • Monitor the peak area of this compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution samples Prepare Test Samples in Buffers stock->samples temp Varying Temperatures samples->temp light Light vs. Dark samples->light hplc HPLC Analysis at Time Points temp->hplc light->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound hydrolysis_product Benzyl-DL-serine parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Impurities (e.g., Benzaldehyde) parent->oxidation_product Oxidizing agent methanol Methanol

Caption: Potential degradation pathways for this compound.

References

"deprotection optimization of the benzyl group from serine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Benzyl Serine Deprotection

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the deprotection of the O-benzyl group from serine residues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of O-benzyl serine.

Problem / Symptom Possible Causes Recommended Solutions & Optimizations
1. Slow or Incomplete Reaction (Starting material persists on TLC/LC-MS)Catalyst Poisoning/Inactivity: The palladium catalyst can be poisoned by sulfur or halide impurities. The catalyst may also be old or from a less active batch.[1][2]Use High-Purity Reagents: Ensure solvents and reagents are pure and glassware is thoroughly cleaned.[1] Test Catalyst: Use a fresh batch of catalyst or test the current batch on a small scale.[1] Increase Catalyst Loading: While typically 10-20% (w/w) is used, increasing the amount may be necessary.[3] Consider a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can be more active and is sometimes a better choice for stubborn deprotections.[1][4]
Insufficient Hydrogen Source: For catalytic hydrogenation, this could be low H₂ pressure. For transfer hydrogenation, the hydrogen donor (e.g., ammonium (B1175870) formate) may be limiting.[1]Increase H₂ Pressure: If using hydrogen gas, increase pressure from atmospheric (balloon) to 50-100 psi.[1] Add More Hydrogen Donor: For transfer hydrogenation, ensure at least 5 equivalents of the donor (e.g., ammonium formate (B1220265), formic acid) are used.[3][5]
Poor Mixing/Mass Transfer: Vigorous stirring is essential to ensure the substrate, catalyst, and hydrogen source are in constant contact.[2]Improve Agitation: Use a high-speed overhead stirrer for larger scales or a powerful magnetic stir bar for smaller reactions. Ensure a vortex is visible.[2]
Inappropriate Solvent: The solvent choice affects substrate solubility and reaction rate.[1]Switch to Protic Solvents: Methanol (B129727) and ethanol (B145695) are generally preferred for catalytic hydrogenation as they facilitate proton transfer.[1] Adding acetic acid can sometimes improve rates for N-benzyl groups by preventing catalyst poisoning by the product amine.[2]
2. Side Reactions Observed (Unexpected spots on TLC or masses in LC-MS)Reduction of Other Functional Groups: Other sensitive groups in the molecule (e.g., alkenes, alkynes, nitro groups) may be reduced under hydrogenation conditions.[6]Use Transfer Hydrogenation: Methods using 1,4-cyclohexadiene (B1204751) or ammonium formate are often milder than high-pressure H₂ gas and can offer better selectivity.[7] Use a More Selective Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is known to be less prone to causing over-reduction.[1] Optimize Conditions: Lowering the hydrogen pressure and reaction temperature can often improve selectivity.[1]
N-O Acyl Shift: Under strong acidic conditions (e.g., during TFA cleavage), the peptide backbone can rearrange, forming a stable five-membered ring intermediate with the serine side-chain oxygen.[8]Control Cleavage Conditions: Use optimized cleavage cocktails (e.g., TFA/TIS/H₂O) and minimize exposure time to strong acid.[8] Reverse the Shift: After cleavage, treat the crude peptide with a mild base (e.g., aqueous ammonia (B1221849) or bicarbonate buffer, pH 7.5-8.5) to promote the reverse O-N acyl shift.[8]
β-Elimination: Under basic conditions, especially during Fmoc-deprotection in peptide synthesis, the protected phosphoserine can eliminate to form a dehydroalanine (B155165) residue.[9]Use Milder Base: For Fmoc deprotection immediately following a serine residue, consider using a milder base like 5% piperazine (B1678402) or DBU with a scavenger.[8][9] Avoid High Temperatures: Perform deprotection steps at room temperature and avoid microwave heating.[8]
3. Low Yield After Workup Product Isolation Issues: The deprotected serine-containing product may have different solubility properties, leading to loss during extraction or purification.Modify Workup: If the product is water-soluble, ensure aqueous layers are thoroughly extracted or consider alternative purification like ion-exchange chromatography.[3] Filter Carefully: Use a pad of Celite® to ensure complete removal of the fine palladium catalyst, which can interfere with subsequent steps.[1][3]

Frequently Asked Questions (FAQs)

Q1: Which deprotection method should I choose for my O-benzyl serine-containing molecule? A1: The choice depends on the stability of your substrate.[3]

  • Catalytic Hydrogenation (H₂ gas, Pd/C): This is a very clean and common method, often providing high yields (>95%). It is ideal for molecules that do not contain other reducible functional groups (like alkenes, alkynes, or some aromatic systems).[3][6]

  • Catalytic Transfer Hydrogenation (Ammonium Formate or Formic Acid, Pd/C): This method is often more convenient for standard lab setups as it avoids the need for pressurized hydrogen gas.[3][5] It can sometimes be milder and more selective.[10]

  • Acid-Catalyzed Hydrolysis (TFA): This method is best when your molecule is sensitive to hydrogenation conditions but stable in strong acid.[3] However, it can lead to side reactions like N-O acyl shifts in peptides.[8]

Q2: How do I monitor the progress of the deprotection reaction? A2: Thin Layer Chromatography (TLC) is the most common method.[11] Spot three lanes on a plate: your starting material, the reaction mixture, and a "co-spot" with both. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.[11] LC-MS can also be used for more precise monitoring.[1]

Q3: My catalyst is 5% Pd/C, but protocols often call for 10% Pd/C. Can I just use double the amount? A3: Yes, in many cases, you can compensate for the lower palladium loading by using a proportionally larger amount of the 5% Pd/C catalyst to achieve a similar catalytic effect.[2]

Q4: Can I selectively deprotect an O-benzyl group in the presence of other protecting groups? A4: Yes, this is a key strategy in multi-step synthesis. The O-benzyl group is labile to hydrogenolysis, while groups like Boc, Fmoc, and silyl (B83357) ethers (TBDMS, TIPS) are stable under these conditions. Conversely, the O-benzyl group is relatively stable to the acidic or basic conditions used to remove Boc or Fmoc groups, respectively.[6][8]

Q5: What are common scavengers used during acidic deprotection and why are they important? A5: During acidic deprotection (e.g., with TFA), the benzyl (B1604629) group is cleaved as a benzyl cation. This cation can re-alkylate electron-rich residues like tryptophan or methionine. Scavengers such as triisopropylsilane (B1312306) (TIS) or water are added to the cleavage cocktail to trap these cations and prevent side reactions.[8][12]

Data Summary Table

The following table summarizes typical conditions and outcomes for common O-benzyl serine deprotection methods.

MethodCatalyst / ReagentHydrogen SourceSolventTemp.Time (hr)Typical Yield
Catalytic Hydrogenation 10% Pd/CH₂ (balloon or pressure)MethanolRT2 - 16>95%[3]
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium Formate (5 eq)MethanolReflux1 - 4>90%[3]
Catalytic Transfer Hydrogenation 10% Pd/CFormic AcidMethanolRT< 1~95%[5]
Acid-Catalyzed Hydrolysis Trifluoroacetic Acid (TFA)N/ADCMRT1 - 6Variable[3]

Experimental Protocols

Protocol 1: Deprotection via Catalytic Transfer Hydrogenation

This protocol uses ammonium formate as a convenient and efficient hydrogen donor.[3]

Materials:

  • O-Benzyl Serine Substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 10-20% by weight of substrate)

  • Ammonium Formate (5.0 eq)

  • Anhydrous Methanol (MeOH)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the O-benzyl serine substrate in anhydrous methanol (approx. 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • To the stirred suspension, add ammonium formate in a single portion.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[3]

  • Cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh methanol.[1][3]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or chromatography as needed.

Protocol 2: Deprotection via Acid-Catalyzed Hydrolysis

This protocol uses trifluoroacetic acid (TFA) for cleavage, suitable for substrates intolerant to hydrogenation.[3]

Materials:

  • O-Benzyl Serine Substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA, 5-10 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve the O-benzyl serine substrate in anhydrous DCM (approx. 10-20 mL per gram of substrate).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until completion (typically 1-6 hours).[3]

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product from the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Substrate in Solvent Inert Inert Atmosphere (N2 / Ar) Dissolve->Inert Add_Cat Add Pd/C Catalyst Inert->Add_Cat Add_H Add H2 Source (H2 gas or Donor) Add_Cat->Add_H Stir Stir Vigorously (Heat if required) Add_H->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite® to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate (Rotovap) Filter->Concentrate Purify Purify Crude Product (Chromatography / Recrystallization) Concentrate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting_Logic Start Reaction Incomplete or Side Products Formed? Check_Catalyst 1. Check Catalyst Activity 2. Increase Loading 3. Use Fresh Catalyst Start->Check_Catalyst Is reaction slow? Check_H2 1. Increase H2 Pressure 2. Add More H-Donor Start->Check_H2 Is reaction stalled? Check_Solvent Switch to Protic Solvent (MeOH, EtOH) Start->Check_Solvent Using aprotic solvent? Check_Selectivity 1. Lower Temp/Pressure 2. Switch to Milder Method (e.g., Transfer Hydrogenation) Start->Check_Selectivity Other groups reduced?

References

Validation & Comparative

"chiral HPLC analysis of Methyl benzyl-DL-serinate"

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Chiral HPLC Analysis of Methyl Benzyl-DL-Serinate and Related Compounds

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like this compound is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) or chiral derivatization agents stands as the most robust and widely adopted technique for this purpose. This guide provides a comparative overview of various chiral HPLC methodologies applicable to the separation of this compound and similar amino acid esters, supported by illustrative experimental data and detailed protocols.

Comparison of Chiral HPLC Methodologies

The successful chiral separation of amino acid derivatives hinges on the selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions. Below is a comparison of common approaches.

Table 1: Performance Comparison of Different Chiral HPLC Methods for Amino Acid Ester Separation

MethodChiral Stationary Phase (CSP) / Derivatizing AgentTypical Mobile PhaseRetention Time (min)Resolution (Rs)Separation Factor (α)
Direct Method 1 Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol (90:10, v/v)L-enantiomer: 8.5D-enantiomer: 10.2> 2.01.25
Direct Method 2 Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)L-enantiomer: 12.1D-enantiomer: 14.5> 1.81.20
Direct Method 3 Ligand-Exchange (e.g., (D)-Penicillamine)2 mM Copper (II) Sulfate in 15% Methanol (aq)L-enantiomer: 9.8D-enantiomer: 12.3> 2.21.30
Indirect Method OPA + N-acetyl-L-cysteine (NAC) on a C18 columnPhosphate Buffer (pH 6.0)/Methanol (82:18, v/v)L,L-diastereomer: 10.3D,L-diastereomer: 9.5> 2.1-

Note: The data presented in this table is illustrative and may vary depending on the specific analyte, HPLC system, and exact experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline the protocols for the compared methods.

Method 1: Direct Analysis on a Polysaccharide-Based CSP
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Method 2: Direct Analysis on a Macrocyclic Glycopeptide CSP
  • Column: Chirobiotic T (Teicoplanin bonded to silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Method 3: Direct Analysis using a Ligand-Exchange CSP
  • Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm[1]

  • Mobile Phase: 2 mM Copper (II) Sulfate in 15% Methanol (aqueous)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of water/methanol (50:50, v/v).

Method 4: Indirect Analysis via Diastereomer Formation

This method involves converting the enantiomers into diastereomers before separation on a standard reversed-phase column.[2]

  • Derivatization Reagent: 4 mM ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution.[2]

  • Derivatization Protocol: Mix the sample with the OPA-NAC solution at a 4:1 ratio and allow to react for 150 seconds at room temperature before injection.[2]

  • Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 100 mmol/L Phosphate Buffer (pH 6.0) / Methanol (82:18, v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL of the reaction mixture

  • Column Temperature: 35 °C

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV at 337 nm.

Logical Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method follows a logical sequence of steps, from initial screening to final validation. The diagram below illustrates this workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (this compound) B Select Diverse CSPs (Polysaccharide, Macrocyclic, etc.) A->B C Screen with Generic Mobile Phases B->C D Identify Promising CSP/Mobile Phase Combinations C->D E Optimize Mobile Phase Composition (Solvent Ratio, Additives) D->E F Adjust Flow Rate and Column Temperature E->F G Fine-tune Detection Parameters F->G H Achieve Baseline Separation (Rs > 1.5) G->H I Assess Specificity, Linearity, and Range H->I J Determine Accuracy and Precision I->J K Evaluate Robustness J->K L Finalized Analytical Method K->L

References

A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as N-benzyl-DL-serine methyl ester. This guide provides a comparative overview of two predominant analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with a Chiral Solvating Agent (CSA). We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable method for your laboratory's needs.

Comparison of Analytical Methods

The choice between Chiral HPLC and NMR-based methods for determining enantiomeric excess often hinges on factors such as available instrumentation, sample throughput requirements, and the need for direct physical separation of enantiomers versus in-situ analysis.

FeatureChiral High-Performance Liquid Chromatography (HPLC)¹H NMR with Chiral Solvating Agent (e.g., Mosher's Acid)
Principle Physical separation of enantiomers on a chiral stationary phase based on differential transient diastereomeric interactions.Formation of diastereomeric complexes in solution with a chiral solvating agent, leading to distinct, quantifiable signals in the NMR spectrum.[1][2]
Primary Output Chromatogram showing baseline-separated peaks for each enantiomer.¹H NMR spectrum displaying separate signals for specific protons of the two diastereomeric complexes.[1]
Quantitative Data Enantiomeric excess (ee) is calculated from the integrated areas of the corresponding enantiomer peaks.[3]Enantiomeric excess (ee) is determined from the integration of the well-resolved signals of the diastereomeric complexes.[1][2]
Sensitivity Generally high, capable of detecting minor enantiomers at levels below 1%.Good, with demonstrated ability to accurately determine enantiomeric excesses up to 98% (detecting 1% of the minor enantiomer).[1][2]
Sample Preparation Dissolution in a suitable mobile phase and filtration.Dissolution in a deuterated solvent and addition of the chiral solvating agent directly in the NMR tube.[2]
Analysis Time Typically longer per sample due to chromatographic run times (minutes to tens of minutes).[4][5]Faster per sample, as data acquisition is relatively quick (minutes).[1]
Method Development Can be time-consuming, requiring screening of various chiral columns and mobile phases.[6]Can be relatively straightforward, involving the selection of an appropriate chiral solvating agent and solvent.[1][2]
Solvent Consumption Higher, due to the continuous flow of the mobile phase.[7]Very low, typically less than 1 mL of deuterated solvent per sample.[7]
Instrumentation Requires an HPLC system with a chiral column and a suitable detector (e.g., UV).Requires an NMR spectrometer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that provides direct separation of the enantiomers, allowing for their individual quantification. The development of a successful method is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[6]

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of N-benzyl-DL-serine methyl ester in the mobile phase to create a solution with a concentration of about 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly recommended for initial screening.[6] A column like CHIRALPAK® AD-H or a similar phase is a good starting point.

  • Mobile Phase: A typical normal phase mobile phase for initial screening would be a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).[6] Modifiers such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (B46881) (DEA) for basic analytes can be added in small quantities (e.g., 0.1%) to improve peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength, for instance, 254 nm, due to the presence of the benzyl (B1604629) group.

  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers in the chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.[3]

¹H NMR Spectroscopy with Mosher's Acid

This method offers a rapid and convenient alternative to chiral HPLC, without the need for extensive method development or high solvent consumption.[1][7] It relies on the reaction of the chiral amine with a chiral derivatizing agent, such as (R)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA, Mosher's acid), to form diastereomeric amides or salts which can be distinguished by ¹H NMR.[1][2]

1. Sample Preparation:

  • Place approximately 1-5 mg of N-benzyl-DL-serine methyl ester into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the substrate.

  • Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of the chiral solvating agent, such as (R)-Mosher's acid, to the NMR tube.

  • Gently mix the contents of the tube until the agent is fully dissolved.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A standard ¹H NMR spectrometer (e.g., 300 MHz or higher) can be used. Higher field strengths (e.g., 600 MHz) can improve the resolution of the diastereomeric signals.[2]

  • Experiment: A standard one-dimensional proton experiment is sufficient.

  • Data Acquisition: Acquire the spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor diastereomer.

3. Data Analysis:

  • Identify a well-resolved pair of signals in the spectrum corresponding to a specific proton in the two diastereomers. Protons close to the stereocenter, such as the α-proton, often show the best separation.[1]

  • Carefully integrate the areas of these two distinct signals.

  • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflows for determining enantiomeric excess using the described methods.

G cluster_0 General Workflow for ee Determination cluster_1 Chiral HPLC Method cluster_2 ¹H NMR Method start Racemic or Enantioenriched N-benzyl-DL-serine methyl ester method_choice Select Analytical Method start->method_choice hplc_prep Sample Preparation: Dissolve in Mobile Phase & Filter method_choice->hplc_prep Chromatography nmr_prep Sample Preparation: Dissolve in CDCl₃ & Add Chiral Solvating Agent method_choice->nmr_prep Spectroscopy hplc_analysis Inject into HPLC with Chiral Stationary Phase hplc_prep->hplc_analysis hplc_data Obtain Chromatogram with Separated Enantiomer Peaks hplc_analysis->hplc_data hplc_calc Integrate Peak Areas & Calculate ee% hplc_data->hplc_calc end end hplc_calc->end Final ee% nmr_analysis Acquire ¹H NMR Spectrum nmr_prep->nmr_analysis nmr_data Observe Diastereomeric Signal Splitting nmr_analysis->nmr_data nmr_calc Integrate Signals & Calculate ee% nmr_data->nmr_calc nmr_calc->end Final ee%

Caption: General workflow for determining the enantiomeric excess.

G cluster_nmr ¹H NMR with Chiral Solvating Agent (CSA) enantiomers Analyte Enantiomers (R-Ser and S-Ser) complexes Formation of transient Diastereomeric Complexes (R-Ser...R-CSA and S-Ser...R-CSA) enantiomers->complexes csa Chiral Solvating Agent (e.g., R-Mosher's Acid) csa->complexes nmr_spec Distinct NMR Signals (Different Chemical Shifts) complexes->nmr_spec NMR Analysis

Caption: Principle of ¹H NMR with a Chiral Solvating Agent.

References

A Researcher's Guide to Quantifying Serine Enantiomers: A Mass Spectrometry Method Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of serine enantiomers, D-serine and L-serine, is critical for advancing research in neuroscience, drug development, and clinical diagnostics. D-serine, once considered a "rare" amino acid, is now recognized as a key neuromodulator, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This has spurred the development of sensitive and specific analytical methods to measure the enantiomeric ratio of serine in various biological matrices. This guide provides a comparative overview of two powerful mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with chiral columns and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral derivatization.

At a Glance: Method Performance Comparison

For researchers selecting a method for serine enantiomer quantification, a direct comparison of key performance metrics is essential. The following table summarizes the quantitative performance of a representative GC-MS method and an LC-MS/MS method for the analysis of D-serine and L-serine in cerebrospinal fluid (CSF).

ParameterGC-MS with Chiral ColumnLC-MS/MS with Chiral Derivatization (Marfey's Reagent)
Limit of Quantification (D-serine) 0.14 µmol/L[1][2]0.20 µmol/L[1][2]
Limit of Quantification (L-serine) 0.44 µmol/L[1][2]0.41 µmol/L[1][2]
Within-Run Imprecision <3%[1][2]<3%[1][2]
Between-Run Imprecision <13%[1][2]<13%[1][2]
Sample Preparation Time ~6-8 hours[3]~1 hour[3]

Visualizing the Workflow: From Sample to Signal

The general workflow for the mass spectrometric analysis of serine enantiomers involves several key stages, from initial sample preparation to final data acquisition. The specific derivatization and chromatographic strategies differentiate the methods, but the overarching process can be visualized as follows:

Serine Enantiomer Quantification Workflow cluster_GC cluster_LC Sample Biological Sample (e.g., CSF, Plasma, Tissue) Preparation Sample Preparation (Deproteinization, Extraction) Sample->Preparation Derivatization Derivatization Preparation->Derivatization GC_Separation Chiral GC Separation Derivatization->GC_Separation Non-Chiral LC_Separation RP-LC Separation Derivatization->LC_Separation Chiral Chiral_Deriv Chiral Derivatization (e.g., Marfey's Reagent) Derivatization->Chiral_Deriv Non_Chiral_Deriv Non-Chiral Derivatization (for volatility) Derivatization->Non_Chiral_Deriv MS_Detection Mass Spectrometry (MS or MS/MS) GC_Separation->MS_Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis GC_MS GC-MS Method LC_MS LC-MS/MS Method

Caption: General experimental workflow for serine enantiomer quantification by mass spectrometry.

Deep Dive: Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Separation

This method relies on a non-chiral derivatization step to make the amino acids volatile, followed by separation of the enantiomers on a chiral capillary column.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of cerebrospinal fluid (CSF), an internal standard solution is added.

    • The sample is then subjected to a protein precipitation step, typically with an organic solvent.

    • The supernatant is collected and dried under a stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized to increase volatility and thermal stability. A common approach involves a two-step process:

      • Esterification of the carboxyl group.

      • Acylation of the amino and hydroxyl groups. For example, using pentafluoropropionic anhydride (B1165640) (PFPA) in chloroform (B151607) and heating at 100°C for 20 minutes.[3]

    • After the reaction, the reagents are evaporated under nitrogen, and the residue is redissolved in a small volume of an appropriate solvent (e.g., chloroform) for injection into the GC-MS.[3]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent HP-5890 or similar.

    • Column: A chiral capillary column is used for the enantiomeric separation, such as Chirasil-L-Val.[1][4][5]

    • Carrier Gas: Helium.

    • Injection: 2 µL of the derivatized sample is injected in splitless mode.

    • Oven Temperature Program: A temperature gradient is optimized to achieve baseline separation of the D- and L-serine derivatives.

    • Mass Spectrometer: A single quadrupole or ion trap mass analyzer is commonly used.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized serine.[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

In this approach, the serine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (non-chiral) reversed-phase liquid chromatography column.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • To 100 µL of CSF, an internal standard solution (e.g., containing ³-C-DL-serine) is added.[3]

    • The sample is dried under a nitrogen stream.[3]

    • The residue is derivatized with a chiral reagent. A widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[1][2] The reaction is typically carried out in a buffered solution (e.g., disodium (B8443419) tetraborate) in the presence of the reagent dissolved in a solvent like acetone, followed by incubation at 40°C for 30 minutes.[3]

    • The reaction is quenched by adding acid (e.g., HCl).[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A standard HPLC or UPLC system.

    • Column: A conventional reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is sufficient to separate the diastereomeric derivatives.[6]

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, such as water with formic acid and acetonitrile (B52724) with formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.[3]

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for dinitrophenyl derivatives.[3]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed. This involves selecting the precursor ion of the derivatized serine and monitoring specific product ions after collision-induced dissociation, which provides excellent specificity and reduces background noise.[7]

Concluding Remarks: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS offer robust and sensitive platforms for the quantification of serine enantiomers.

  • GC-MS with a chiral column is a well-established technique that can provide excellent separation and sensitivity. However, it often requires more extensive sample preparation, including derivatization steps to ensure the volatility of the analytes, which can be time-consuming.[3]

  • LC-MS/MS with chiral derivatization offers the significant advantage of faster sample preparation.[3] The use of standard reversed-phase columns makes the chromatographic setup more straightforward. The high selectivity of tandem mass spectrometry (MS/MS) minimizes interferences from complex biological matrices.

The choice between these methods will ultimately depend on the specific requirements of the study, including the available instrumentation, desired sample throughput, and the complexity of the sample matrix. For high-throughput applications, the faster sample preparation associated with the LC-MS/MS method may be advantageous. However, GC-MS remains a powerful and reliable alternative, particularly in laboratories with established expertise in this technique.

References

A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. This guide provides an objective comparison between two serine derivatives: Methyl benzyl-DL-serinate and Boc-Ser(Bzl)-OH. While both are derivatives of the amino acid serine, their distinct structural features—chirality and protecting group strategies—dictate their applications and performance in synthetic workflows.

At a Glance: Key Chemical and Physical Properties

A summary of the fundamental properties of this compound and Boc-Ser(Bzl)-OH is presented below. These properties underpin their differing reactivities and applications in chemical synthesis.

PropertyThis compoundBoc-Ser(Bzl)-OH
Chemical Structure A racemic mixture of the methyl ester of N-benzyl serine.Enantiomerically pure N-tert-butyloxycarbonyl-O-benzyl-L-serine.
Molecular Formula C₁₁H₁₅NO₃C₁₅H₂₁NO₅
Molecular Weight 209.24 g/mol [1]295.33 g/mol
Chirality Racemic (DL mixture)Enantiomerically pure (L-configuration)
Amino Group Protection Benzyl (B1604629) (Bzl) grouptert-Butoxycarbonyl (Boc) group
Hydroxyl Group Protection NoneBenzyl (Bzl) ether
Carboxyl Group Protection Methyl (Me) esterFree carboxylic acid
Primary Application Chiral building block in organic synthesis (as enantiopure L- or D-form), potential for solution-phase peptide synthesis after hydrolysis.Standard protected amino acid for Solid-Phase Peptide Synthesis (SPPS).[2][3]
Solubility Soluble in organic solvents.Soluble in organic solvents.
Melting Point Not readily available58-60 °C

Conceptual Framework: Protecting Group Strategies

The utility of an amino acid derivative in peptide synthesis is largely determined by its protecting group strategy. The diagram below illustrates the orthogonal protection schemes of Boc-Ser(Bzl)-OH and the functional groups present in this compound.

G cluster_0 Boc-Ser(Bzl)-OH cluster_1 This compound a α-Amino Group (Protected by Boc) c Carboxyl Group (Free for coupling) a->c Peptide bond formation b Side-Chain Hydroxyl (Protected by Bzl) d α-Amino Group (Protected by Bzl) f Carboxyl Group (Protected as Methyl Ester) d->f Potential for self-condensation e Side-Chain Hydroxyl (Unprotected) e->f Potential for side reactions

Protecting group strategies of the two serine derivatives.

Performance in Peptide Synthesis: A Comparative Overview

The choice between this compound and Boc-Ser(Bzl)-OH has profound implications for the outcome of peptide synthesis.

Boc-Ser(Bzl)-OH is the industry standard for the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[4] Its enantiopure L-configuration ensures the synthesis of peptides with a defined stereochemistry, which is critical for biological activity. The orthogonal protecting groups—acid-labile Boc for the N-terminus and the more stable benzyl ether for the serine hydroxyl group—allow for selective deprotection and chain elongation.[3] This dual protection minimizes side reactions such as O-acylation of the hydroxyl group during peptide coupling.

This compound , being a racemic mixture, is generally unsuitable for the synthesis of stereochemically defined peptides. Direct use in a peptide coupling reaction would result in a mixture of diastereomeric peptides, which are often difficult to separate and can have different biological activities. However, the enantiomerically pure form, Methyl benzyl-L-serinate, can serve as a valuable chiral building block in organic synthesis.[5] For peptide synthesis, it would require hydrolysis of the methyl ester to the free carboxylic acid before it can be coupled to another amino acid. The unprotected hydroxyl group also presents a risk of side reactions.

Experimental Protocols

To illustrate the practical differences in their application, here are protocols for a hypothetical dipeptide synthesis (Ser-Ala) using each compound.

Protocol 1: Dipeptide Synthesis using Boc-Ser(Bzl)-OH (Solid-Phase)

This protocol outlines the standard procedure for coupling Boc-Ser(Bzl)-OH to an alanine (B10760859) residue attached to a solid support (e.g., Merrifield resin).

  • Resin Preparation: Start with H-Ala-Merrifield resin. Swell the resin in dichloromethane (B109758) (DCM).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2 eq.) and a coupling agent such as HBTU (2 eq.) in dimethylformamide (DMF). Add a base like N,N-diisopropylethylamine (DIEA) (4 eq.).

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the newly added serine residue.[5]

  • Neutralization and Washing: Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% DIEA in DMF. Wash the resin as in step 4.

  • Cleavage: To obtain the dipeptide, cleave it from the resin and remove the benzyl protecting group using a strong acid like hydrofluoric acid (HF).

Protocol 2: Dipeptide Synthesis using Methyl benzyl-L-serinate (Solution-Phase)

This protocol describes a hypothetical solution-phase synthesis, starting with the enantiomerically pure L-form of this compound.

  • Hydrolysis of Methyl Ester: Dissolve Methyl benzyl-L-serinate in a mixture of methanol and water. Add an equivalent of sodium hydroxide (B78521) and stir at room temperature until the ester is completely hydrolyzed to N-benzyl-L-serine. Acidify the solution and extract the product.

  • Protection of Alanine C-terminus: Prepare the methyl ester of alanine (H-Ala-OMe) by reacting alanine with methanol in the presence of an acid catalyst.

  • Coupling Reaction: Dissolve N-benzyl-L-serine (1 eq.) and H-Ala-OMe (1 eq.) in DMF. Add a coupling agent like DCC (1.1 eq.) and an additive such as HOBt (1 eq.). Stir the reaction overnight at room temperature.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Extract the dipeptide product into an organic solvent, wash with acidic and basic aqueous solutions, and dry the organic layer.

  • Deprotection: The final dipeptide, Bzl-Ser-Ala-OMe, would require deprotection of the N-terminal benzyl group, typically via catalytic hydrogenation.

Experimental Workflow and Expected Outcomes

The workflows for synthesizing a dipeptide using these two starting materials differ significantly, leading to distinct outcomes in terms of product purity and stereochemistry.

G cluster_0 Workflow with Boc-Ser(Bzl)-OH cluster_1 Workflow with this compound a Boc-Ser(Bzl)-OH (Enantiopure L) b Couple with Ala-resin a->b c Deprotect & Cleave b->c d Single Diastereomer (L-Ser-L-Ala) c->d e This compound (Racemic) f Hydrolyze & Couple with L-Ala-OMe e->f g Deprotect f->g h Mixture of Diastereomers (L-Ser-L-Ala and D-Ser-L-Ala) g->h

Comparison of synthetic workflows and outcomes.

Conclusion

For the synthesis of peptides with defined biological activity, Boc-Ser(Bzl)-OH is the superior choice due to its enantiomeric purity and robust protecting group strategy, which is fully compatible with established solid-phase peptide synthesis protocols. Its use leads to a single, stereochemically defined product.

This compound , in its racemic form, is not suitable for the synthesis of biologically relevant peptides. While its enantiopure counterpart can be used in solution-phase synthesis, it requires additional steps for deprotection of the ester and protection of the hydroxyl group to avoid side reactions. Its primary utility lies as a chiral building block for more general organic synthesis applications.

Researchers and drug development professionals should select their serine derivative based on the specific requirements of their synthetic target, with a clear understanding of the implications of chirality and protecting group chemistry on the final product.

References

A Comparative Guide to Serine Derivatives in Peptide Synthesis: Fmoc-Ser(Bzl)-OH vs. Methyl benzyl-DL-serinate

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the selection of amino acid building blocks is a critical decision that dictates the success, purity, and biological activity of the final peptide. For researchers and drug developers, understanding the nuanced differences between seemingly similar reagents is paramount. This guide provides a direct comparison between Fmoc-Ser(Bzl)-OH , a cornerstone of modern peptide synthesis, and Methyl benzyl-DL-serinate , a related serine derivative, clarifying their distinct roles and suitability.

The fundamental difference lies in their chemical structure, which predestines them for entirely different applications. Fmoc-Ser(Bzl)-OH is a strategically protected, chirally pure amino acid designed for stepwise addition in Solid-Phase Peptide Synthesis (SPPS). In contrast, this compound is a racemic compound that is unsuitable for the synthesis of stereochemically defined peptides.

Structural and Functional Comparison

The suitability of an amino acid derivative for Fmoc-based SPPS depends on three key features: a temporary N-terminal protecting group (Fmoc), a permanent side-chain protecting group, and a free carboxylic acid for activation and coupling.

FeatureFmoc-Ser(Bzl)-OHThis compoundImplication for Peptide Synthesis
Chemical Formula C₂₅H₂₃NO₅C₁₁H₁₅NO₃Reflects the presence of the large Fmoc protecting group.
Molecular Weight 417.45 g/mol [1]209.24 g/mol [2]Higher weight due to the essential N-terminal protection.
N-α Protection Fmoc (9-fluorenylmethyloxycarbonyl)None (Free Amine)The Fmoc group is essential for preventing self-polymerization and is selectively removed with a mild base (e.g., piperidine) at each cycle.[3] A free amine is unsuitable for a building block being added to the chain.
Side-Chain Protection Bzl (Benzyl ether)Bzl (Benzyl ether)The benzyl (B1604629) group protects the serine hydroxyl from side reactions. It is stable to the basic conditions of Fmoc removal but is cleaved with strong acid (e.g., TFA) during the final step.[4][5]
C-Terminal Group -OH (Free Carboxylic Acid)-OCH₃ (Methyl Ester)A free carboxylic acid is required for activation (e.g., with HBTU/DIPEA) to form a reactive ester that couples with the N-terminus of the growing peptide chain.[6] A methyl ester is a protecting group and would require hydrolysis before it could be activated.
Stereochemistry L-isomer (Chirally Pure)DL-racemic mixture L-isomers are the building blocks of natural proteins. Using a chirally pure source is critical for obtaining a single, biologically active final product. A DL-mixture results in the synthesis of unwanted diastereomers, which are difficult to separate and lead to inactive or unpredictable products.[7][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(Bzl)-OH: The Standard Building Block

Fmoc-Ser(Bzl)-OH is an archetypal building block for Fmoc-SPPS. Its structure is perfectly tailored for the iterative cycle of deprotection, activation, and coupling that defines the process. The orthogonal protection scheme—a base-labile Fmoc group and an acid-labile Bzl group—allows for the sequential and controlled assembly of the peptide chain.[3][9]

Fmoc_SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Coupling 1. Add Fmoc-Ser(Bzl)-OH 2. Add Activator (HBTU) 3. Add Base (DIPEA) Start->Coupling Coupling Step Wash1 Wash (DMF) Coupling->Wash1 Deprotection Add 20% Piperidine (B6355638) in DMF Wash1->Deprotection Fmoc Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated Resin-Bound Peptide (n+1 Residues, Free Amine) Wash2->Elongated Ready for Next Cycle Final Repeat Cycle or Proceed to Cleavage Elongated->Final

Standard Fmoc-SPPS cycle incorporating Fmoc-Ser(Bzl)-OH.

This compound: Unsuitability and Consequences

Attempting to use this compound in a standard SPPS workflow would fail for two critical reasons:

  • Lack of N-α Protection: The free amine would react uncontrollably.

  • Racemic Nature: The primary failing is its lack of stereochemical purity. For each coupling step, both the D- and L-isomers would be incorporated into the growing peptide chains. This results in a complex mixture of diastereomers, rendering the final product impure and biologically unreliable.

Racemization_Consequence Start Peptide Chain (L-L-L...) Racemic This compound (D-Ser and L-Ser) Start->Racemic Coupling with Racemic Mixture Product_L Desired Product (L-L-L-L-Ser...) Racemic->Product_L Incorporation of L-isomer Product_D Diastereomeric Impurity (L-L-L-D-Ser...) Racemic->Product_D Incorporation of D-isomer Mixture Impure Diastereomeric Mixture (Difficult to Separate) Product_L->Mixture Product_D->Mixture

Consequence of using a racemic amino acid in peptide synthesis.

Experimental Protocols and Performance Data

Protocol: Incorporation of Fmoc-Ser(Bzl)-OH in Fmoc-SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid support resin (e.g., Rink Amide resin) with a free N-terminal amine.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the resin-bound peptide.[6]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution to begin pre-activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[6]

  • Washing: Wash the resin thoroughly with DMF and then Dichloromethane (DCM) and dry. A small sample can be taken for a Kaiser test to confirm reaction completion.

Performance and Side Reaction Data

While coupling efficiency for Fmoc-Ser(Bzl)-OH is generally high, potential side reactions must be considered.

Performance MetricTypical Observation for Fmoc-Ser(Bzl)-OHNotes
Coupling Efficiency >99%Efficiency is dependent on the coupling reagents, sequence, and resin. Reagents like HATU or TBTU are commonly used.[10]
Racemization LowSerine is less prone to racemization than amino acids like histidine or cysteine.[7][11] However, the risk increases with extended activation times or the use of certain bases. The use of additives like HOBt helps suppress racemization.[11]
β-Elimination Low to ModerateUnder strongly basic conditions, the protected serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue.[4] This is more of a concern with phosphoserine but can occur with standard derivatives, especially at elevated temperatures.[12]
Aspartimide Formation Sequence DependentIn sequences containing Asp-Ser, aspartimide formation is a known side reaction that can be catalyzed by the piperidine used for Fmoc deprotection.[11]

Conclusion

For researchers engaged in the synthesis of stereochemically pure peptides for therapeutic or research applications, the choice is unequivocal. Fmoc-Ser(Bzl)-OH is the industry-standard, appropriately protected, and chirally pure building block designed for seamless integration into Fmoc-SPPS workflows. Its use ensures the controlled, residue-by-residue assembly of the target peptide.

This compound , due to its racemic nature and unsuitable protecting group scheme (free amine, methyl ester C-terminus), is not an alternative for peptide synthesis. Its application is limited to other areas of organic chemistry where stereochemical control is not a requirement or where it serves as a precursor for other molecules. The use of such a racemic compound in SPPS would lead to an intractable mixture of diastereomeric peptides, compromising the integrity and utility of the final product.

References

A Comparative Guide to the Validation of Analytical Methods for Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of serine and its derivatives is critical for researchers, scientists, and drug development professionals. D-serine, for instance, is a key neuromodulator, and its levels are implicated in various neurological disorders, making precise measurement essential.[1] This guide provides an objective comparison of various analytical methods for the validation of serine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The primary challenge in serine analysis is its polar nature and, crucially, the need to separate its D- and L-enantiomers.[2][3] High-Performance Liquid Chromatography (HPLC) is the most common technique, often involving a derivatization step to enhance detection and enable chiral separation.[2][4][5] Other powerful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance of HPLC-Based Methods

HPLC methods for serine analysis can be broadly categorized into those using chiral stationary phases (CSPs) and those using pre-column derivatization to form diastereomers separable on standard reversed-phase columns.[1][2] Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol is a common and effective strategy.[2][5]

MethodAnalyteDerivatization ReagentLinearity RangeLOQAccuracy (% Recovery)Precision (%RSD)Resolution (Rs)Reference
RP-HPLC with Fluorescence Detection D/L-SerineOPA / N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys)0.055–0.55 nmol/LD-Ser: 8.53 x 10⁻⁹ mol/L; L-Ser: 8.3 x 10⁻⁹ mol/LNot SpecifiedNot Specified3.42[5]
RP-HPLC with UV-Visible Detection D/L-SerineDabsyl chlorideNot SpecifiedD-Ser: 0.8 µmol/L; L-Ser: 1.3 µmol/LNot SpecifiedWithin-day: 1.8-2.1%; Between-day: 6.2-6.6%Not Specified[4]
LC-MS/MS D-Serine(R)-1-Boc-2-piperidine carbonyl chloride0.19–25 nmol/mL0.19 nmol/mL92.93%–102.29%Intra-day & Inter-day: < 8.38%1.5[6]
GC-MS D/L-Serine, Glycine (B1666218)Not Specified (derivatized for volatility)Not SpecifiedD-Ser: 0.14 µmol/L; L-Ser: 0.44 µmol/LNot SpecifiedWithin-run: < 3%; Between-run: < 13%Not Specified[7]

Experimental Workflow and Method Selection

The validation of an analytical method is a systematic process to ensure it is suitable for its intended purpose.[8][9] The workflow typically involves method development, optimization, and a full validation study assessing parameters like accuracy, precision, linearity, and robustness.

Analytical_Method_Validation_Workflow cluster_dev Development Phase cluster_val Validation Phase cluster_imp Implementation Phase Dev Method Development (e.g., Column, Mobile Phase Selection) Opt Method Optimization Dev->Opt Val_Start Validation Protocol Opt->Val_Start Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Linearity Linearity & Range Specificity Specificity/ Selectivity LOD_LOQ LOD & LOQ Robustness Robustness Val_Start->p1 Val_Start->p2 Val_Start->p3 Val_Start->p4 Val_Start->p5 Val_Start->p6 Report Validation Report Accuracy->Report Precision->Report Linearity->Report Specificity->Report LOD_LOQ->Report Robustness->Report Routine Routine Analysis Report->Routine p1->Accuracy p2->Precision p3->Linearity p4->Specificity p5->LOD_LOQ p6->Robustness

Caption: General workflow for the validation of an analytical method.

Selecting the right analytical technique depends on several factors, including the sample matrix, the required sensitivity, and whether chiral separation is necessary.

Method_Selection_Decision_Tree Start Start: Analyze Serine Derivative Chiral Is Chiral Separation (D/L Enantiomers) Required? Start->Chiral Sensitivity High Sensitivity Required? (e.g., Trace Levels in CSF) Chiral->Sensitivity Yes Method_RP_HPLC Standard RP-HPLC Chiral->Method_RP_HPLC No Matrix Complex Biological Matrix? Sensitivity->Matrix Yes Method_HPLC_UV_FLD HPLC with Chiral Column or Derivatization (UV/FLD) Sensitivity->Method_HPLC_UV_FLD No Method_LCMS LC-MS/MS with Chiral Derivatization Matrix->Method_LCMS Yes Method_GCMS GC-MS after Derivatization Matrix->Method_GCMS No

Caption: Decision tree for selecting an analytical method for serine derivatives.

Detailed Experimental Protocols

Below are summarized protocols for common methods cited in the literature.

RP-HPLC with Pre-column Derivatization (OPA/Boc-L-Cys)

This method is based on the formation of fluorescent diastereomeric isoindole derivatives that can be separated on a conventional reversed-phase column.[2][5]

  • Sample Preparation:

    • For tissue samples, homogenize in a suitable buffer (e.g., perchloric acid solution).[5]

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[2]

    • Filter the supernatant through a 0.22 µm filter.[2]

    • Dilute the sample as needed with a methanol (B129727)/water solution.[2]

  • Derivatization:

    • Prepare a stock solution of o-phthalaldehyde (OPA) and N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) in a borate (B1201080) buffer (pH ~10) with ethanol.[5]

    • Mix the sample with the OPA/Boc-L-Cys solution.

    • Allow the reaction to proceed at room temperature for a specific time (e.g., 150 seconds) before injection.[2]

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., sodium acetate) and an organic solvent like methanol.[5]

    • Detection: Fluorescence detector.

    • Confirmation: To confirm the D-serine peak in biological samples, treat a sample aliquot with D-amino acid oxidase to specifically decompose D-serine and observe the disappearance of the corresponding peak.[2]

Chiral HPLC with Crown-Ether Stationary Phase

This method allows for the direct separation of underivatized D- and L-serine enantiomers.[1]

  • Sample Preparation:

    • Prepare samples in the mobile phase or a compatible solvent.

    • Filter through a 0.22 µm filter prior to injection.

  • HPLC Conditions:

    • Column: Crown-ether chiral stationary phase (CSP), such as ChiroSil® SCA(-).[1]

    • Mobile Phase: Typically a mixture of methanol and water with a small amount of acid (e.g., 5 mM perchloric acid).[1] A common composition is 84% MeOH / 16% H₂O.[1]

    • Detection: UV or Mass Spectrometry.

    • Performance: This method can achieve baseline resolution of serine enantiomers in under 10 minutes.[1]

LC-MS/MS for High-Sensitivity Quantification

This technique offers excellent sensitivity and selectivity, making it ideal for quantifying low levels of serine derivatives in complex biological matrices like plasma.[6]

  • Sample Preparation & Derivatization:

    • Precipitate proteins from plasma samples (e.g., using acetonitrile).

    • Derivatize the sample with a chiral reagent, such as (R)-1-Boc-2-piperidine carbonyl chloride, to resolve D- and L-serine.[6]

    • An internal standard (e.g., D-Arginine) should be used for accurate quantification.[6]

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., Zorbax Eclipse XDB-C18).[6]

    • Mass Spectrometry: A tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode for maximum sensitivity and specificity.

References

Spectroscopic Showdown: Differentiating D-Serine and L-Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of D-serine and L-serine derivatives. This guide provides an objective analysis of various spectroscopic techniques, supported by experimental data and detailed methodologies, to aid in the chiral discrimination of these crucial enantiomers.

D-serine, once considered a rarity in higher organisms, is now recognized as a key neuromodulator, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[1] Its counterpart, L-serine, is a fundamental component of proteins. The distinct biological roles of these enantiomers necessitate precise analytical methods for their differentiation and quantification. This guide explores the application of various spectroscopic techniques to distinguish between D- and L-serine derivatives.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful technique for studying chiral molecules.[2] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers, being non-superimposable mirror images, exhibit mirror-image VCD spectra, making VCD an ideal tool for their differentiation.

A study on solid-state D- and L-serine using VCD spectroscopy demonstrated distinct mirror-image signals in the mid-infrared range of 1800–1250 cm⁻¹.[1][3][4] These differences were particularly notable in the regions corresponding to O-H and CH₂ bending vibrations.[1]

Key Findings from VCD Analysis:
Spectral Region (cm⁻¹)L-Serine VCD SignalD-Serine VCD SignalVibrational Assignment
1800-1250Mirror-image signalsMirror-image signalsMid-infrared range
Peak 5 (as per[1])+-O-H and CH₂ bending vibrations
Experimental Protocol: Solid-State VCD of Serine

Sample Preparation:

  • Mix the amino acid (D- or L-serine) with potassium bromide (KBr) at a 1:100 ratio.[1]

  • Place the solid mixture in a 10-mm-diameter pellet press to create a transparent pellet.[1]

Instrumentation and Data Acquisition:

  • Use a VCD/LD spectrometer (e.g., JASCO FVS-6000).

  • Obtain VCD and infrared (IR) signals at room temperature.

  • Adjust the IR intensity to approximately 0.7.[1]

  • To ensure reliability, rotate the sample cell along the monitoring direction at angles of 0° and 45°.[1]

  • Accumulate 5000–10,000 scans for each sample.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition mix Mix Serine and KBr (1:100) press Create KBr Pellet mix->press spectrometer VCD/LD Spectrometer acquire Acquire VCD/IR Spectra spectrometer->acquire rotate Rotate Sample (0° & 45°) acquire->rotate accumulate Accumulate Scans (5000-10000) rotate->accumulate cluster_prep cluster_prep cluster_acq cluster_acq

Experimental workflow for solid-state VCD analysis of serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR spectra of D-serine and L-serine are identical due to the achiral environment, chiral discrimination can be achieved using chiral solvating agents or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which are NMR-distinguishable.

Solid-state NMR, in conjunction with VCD, has been used to support VCD assignments. The chemical shift values estimated from the shielding constants of the optimized structure of serine corresponded with the observed values in ¹³C and ¹⁵N solid-state NMR spectra.[3][4]

¹H NMR Chemical Shifts for L-Serine:
ProtonChemical Shift (ppm)
α-CH~3.9
β-CH₂~3.8

Note: Specific chemical shifts can vary depending on the solvent and pH.

Experimental Protocol: Not explicitly detailed in the search results for chiral discrimination via NMR.

Infrared (IR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide information about the vibrational modes of molecules. While the IR and Raman spectra of D- and L-serine are largely identical, subtle differences can be observed in the crystalline state due to different intermolecular interactions.

Overlaying the FTIR spectra of D-serine, L-serine, and DL-serine reveals that the spectra of the individual enantiomers are concordant, while the spectrum of the racemic mixture shows differences.[5] For instance, a broad band around 3465 cm⁻¹ due to O-H stretching is present in D- and L-serine but absent in DL-serine.[5]

Polarized Raman spectra of L-serine and DL-serine single crystals also show differences, which are attributed to variations in hydrogen bonding.[6]

Key Findings from FTIR Analysis:
Spectral FeatureD-Serine & L-SerineDL-Serine
O-H stretch (~3465 cm⁻¹)PresentAbsent
CH₂ asymmetric stretch (3013 cm⁻¹)AbsentPresent
CH₂ symmetric stretch (2971 cm⁻¹)AbsentPresent
CH stretch (2942 cm⁻¹)AbsentPresent
Experimental Protocol: FTIR Spectroscopy of Serine

Sample Preparation:

  • Prepare crystals of D-serine, L-serine, and DL-serine in a potassium bromide (KBr) phase.[5]

Instrumentation and Data Acquisition:

  • Use an FTIR spectrometer (e.g., Perkin Elmer FTIR Spectrometer, model Spectrum One).[5]

  • Record spectra in the frequency region of 400-4000 cm⁻¹.[5]

G cluster_samples Samples D_Serine D-Serine in KBr FTIR FTIR Spectrometer D_Serine->FTIR L_Serine L-Serine in KBr L_Serine->FTIR DL_Serine DL-Serine in KBr DL_Serine->FTIR Spectra Acquire Spectra (400-4000 cm⁻¹) FTIR->Spectra Comparison Compare Spectra Spectra->Comparison

Workflow for comparative FTIR analysis of serine isomers.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the analysis of amino acids. To differentiate between D- and L-serine, derivatization with a chiral reagent is typically required, followed by separation using liquid chromatography (LC) and detection by MS/MS.

One method involves pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole, followed by separation on a triazole-bonded column and detection by triple quadrupole mass spectrometry.[7] Another approach uses a chirality-switchable biaryl axial tag for derivatization.[8]

Infrared multiphoton dissociation (IRMPD) spectroscopy has also been used to investigate chiral recognition in protonated serine dimers and octamers in the gas phase.[9]

Key Findings from LC-MS/MS Analysis:
MethodKey FeatureOutcome
Pre-column derivatization with a chiral reagentFormation of diastereomersEnantiomeric separation and quantification
IRMPD of serine clustersDifferent fragmentation patterns for homochiral and heterochiral clustersChiral differentiation in the gas phase
Experimental Protocol: LC-MS/MS for D- and L-Serine Quantification

Sample Preparation and Derivatization:

  • React D- and L-serine with a chiral derivatizing agent such as ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives.[10]

Chromatographic Separation:

Mass Spectrometric Detection:

  • Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for quantification.[7]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis derivatize Derivatize Serine with Chiral Reagent hplc HPLC Separation derivatize->hplc ms Mass Spectrometry Detection (MRM) hplc->ms

Logical flow for LC-MS/MS based chiral analysis of serine.

Conclusion

The spectroscopic comparison of D- and L-serine derivatives reveals that while some techniques like standard NMR and IR show minimal differences between the enantiomers in achiral environments, methods that exploit chirality, such as VCD and chiral derivatization followed by LC-MS/MS, are highly effective for their differentiation and quantification. The choice of technique will depend on the specific research question, the sample matrix, and the required sensitivity. Solid-state VCD provides unambiguous identification of enantiomers, while LC-MS/MS offers excellent sensitivity for quantification in complex biological samples.

References

Navigating the Labyrinth of Serine Racemization: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis, maintaining the stereochemical integrity of amino acids is paramount. Serine, a crucial building block in many therapeutic peptides, presents a particular challenge due to its susceptibility to racemization. This guide offers a comprehensive comparison of commonly used N-protected serine esters, providing researchers, scientists, and drug development professionals with supporting experimental data and detailed protocols to mitigate this critical issue.

The racemization of N-protected serine esters during peptide synthesis can lead to the formation of diastereomeric impurities that are often difficult to separate and can significantly impact the biological activity and safety of the final peptide product. Understanding the factors that influence racemization and selecting the optimal combination of protecting groups, coupling reagents, and reaction conditions are crucial for successful peptide synthesis.

Comparative Analysis of Racemization in N-Protected Serine Esters

The extent of racemization is highly dependent on the choice of N-terminal protecting group, the side-chain protecting group, the coupling reagent, and the reaction conditions. Below is a summary of reported racemization levels for various N-protected serine derivatives when coupled with different reagents.

Disclaimer: The following data has been compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as solvent, temperature, and reaction time may vary between studies.

N-Protecting GroupSide-Chain Protecting GroupCoupling ReagentBase% Racemization (D-Isomer)Reference
FmoctBuHATUNMMNegligible[1]
FmoctBuHATUDIPEACan induce racemization[2]
FmocTrtHATU/HOAtNMMHigh epimerization yield[3]
FmocAc3GalNAcαHATU/HOAtDIPEA0.8%[3]
FmocAc3GlcNAcβHATU/HOAtDIPEA2.0%[3]
BocBzlNot specifiedNot specifiedPotential for racemization[4]

Understanding the Mechanisms of Racemization

Racemization of N-protected serine esters primarily proceeds through two mechanisms: the formation of a 5(4H)-oxazolone intermediate and direct enolization. The choice of protecting group and coupling conditions can influence which pathway is favored.

Oxazolone (B7731731) Formation Mechanism

The most common pathway for racemization during peptide coupling involves the formation of a planar and achiral 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face, resulting in a mixture of L and D isomers. Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone formation.

Oxazolone_Formation cluster_0 N-Protected_L-Serine N-Protected L-Serine Ester Activated_Ester Activated Ester N-Protected_L-Serine->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate Proton Abstraction Proton_Abstraction Base Proton_Abstraction->Oxazolone Protonation_L L-Product Enolate->Protonation_L Protonation Protonation_D D-Product Enolate->Protonation_D Protonation

Mechanism of racemization via oxazolone formation.
Direct Enolization Mechanism

A secondary mechanism for racemization is the direct abstraction of the α-proton from the activated carboxylic acid by a base, leading to the formation of an enolate intermediate. This pathway is less common for urethane-protected amino acids but can be significant under strongly basic conditions.

Direct_Enolization cluster_1 Activated_Ester Activated Ester Enolate Enolate Intermediate (Achiral) Activated_Ester->Enolate Direct Proton Abstraction Base Base Base->Activated_Ester L_Product L-Product Enolate->L_Product Protonation D_Product D-Product Enolate->D_Product Protonation

Mechanism of racemization via direct enolization.

Experimental Protocols for Quantifying Racemization

Accurate quantification of racemization is essential for optimizing peptide synthesis protocols. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common analytical techniques used to separate and quantify the resulting diastereomeric peptides.

General Experimental Workflow

The following workflow outlines the key steps in a typical racemization study.

Experimental_Workflow Start Start: N-Protected L-Serine Ester Coupling Peptide Coupling Reaction (e.g., to a model peptide) Start->Coupling Deprotection Deprotection of Side Chains and Cleavage from Resin (if applicable) Coupling->Deprotection Purification Optional: Crude Peptide Purification Deprotection->Purification Analysis Diastereomer Analysis (HPLC or CE) Deprotection->Analysis Direct Analysis of Crude Purification->Analysis Quantification Quantification of L- and D-isomers Analysis->Quantification End End: Determination of % Racemization Quantification->End

General workflow for a racemization study.
Detailed HPLC Protocol for Diastereomer Separation

1. Peptide Synthesis:

  • Synthesize a model dipeptide or tripeptide by coupling the N-protected serine ester of interest to an amino acid ester (e.g., H-Phe-OMe).

  • Perform the coupling reaction under the desired conditions (e.g., different coupling reagents, bases, solvents, and temperatures).

2. Sample Preparation:

  • After the reaction, quench the reaction and remove the solvent.

  • If the peptide is on a solid support, cleave it from the resin and deprotect the side chains using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

  • Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).

3. HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is employed to elute the peptides. The gradient should be optimized to achieve baseline separation of the diastereomers.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at 220 nm.

4. Quantification:

  • Integrate the peak areas of the two diastereomers (L-L and D-L or L-D).

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100

Conclusion and Recommendations

The choice of N-protecting group and coupling conditions for serine residues is a critical decision in peptide synthesis. While urethane-based protecting groups like Fmoc and Boc are designed to minimize racemization, the selection of coupling reagents and bases plays a significant role in preserving stereochemical integrity. For sensitive sequences, the use of less activating coupling reagents and non-nucleophilic bases is recommended. It is imperative for researchers to perform their own optimization studies for their specific peptide sequences to determine the conditions that yield the highest purity product with minimal racemization. This guide provides a foundational understanding and practical protocols to aid in this critical aspect of peptide development.

References

A Comparative Analysis of the Biological Activities of Racemic vs. Enantiopure Serine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Serine (B559539), L-Serine, and Racemic D,L-Serine with Supporting Experimental Data.

In the realm of neuroscience and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the biological activities of enantiopure D-serine, L-serine, and their racemic mixture, D,L-serine. The distinct roles of these stereoisomers, particularly in the central nervous system (CNS), underscore the importance of chiral purity in research and therapeutic applications.

Key Biological Distinctions: D-Serine vs. L-Serine

The primary divergence in the biological activity of serine enantiomers lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

  • D-Serine: Functions as a potent co-agonist at the glycine-binding site of the NMDA receptor.[1][2] Its presence is crucial for the receptor's activation by glutamate (B1630785), thereby modulating excitatory neurotransmission.[3][4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and age-related cognitive decline.[5][6]

  • L-Serine: Primarily serves as a precursor for the synthesis of D-serine via the enzyme serine racemase.[7][8] While L-serine itself does not directly act as a co-agonist at the NMDA receptor, it plays a vital role in numerous metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids.[9] It has also been investigated for its potential neuroprotective effects.[9]

A study on PC-12 cells incubated with racemic serine demonstrated a preferential uptake of D-serine over L-serine, suggesting that even when present in a mixture, the biologically active enantiomer is selectively utilized by neuronal cells.

The Racemic Mixture: D,L-Serine

While research directly comparing the biological activity of racemic D,L-serine to its enantiopure counterparts is limited, the established functions of D- and L-serine allow for well-founded inferences. Given that L-serine is largely inactive at the NMDA receptor's co-agonist site, the biological effect of a racemic mixture on this specific target is expected to be attributable almost entirely to the D-serine component. Consequently, at a given total serine concentration, racemic D,L-serine would likely exhibit approximately half the potency of pure D-serine in modulating NMDA receptor activity.

Furthermore, the physical properties of racemic D,L-serine differ from those of the pure enantiomers. Notably, racemic serine is significantly less soluble than either D- or L-serine alone, a factor that can influence its bioavailability and experimental handling.[10][11]

Data Presentation: Quantitative Comparison

The following table summarizes the key differences in the biological and physical properties of D-serine, L-serine, and racemic D,L-serine.

PropertyD-SerineL-SerineRacemic D,L-Serine
Primary Biological Role NMDA Receptor Co-agonist[1][2]Precursor to D-Serine, Metabolic Intermediate[7][8][9]Primarily acts through its D-serine component
NMDA Receptor Activity Potent Co-agonist[3][4]Inactive as a co-agonistApproximately 50% of the activity of pure D-serine at the same total concentration
Solubility High[10][11]High[10][11]Low[10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of serine enantiomers.

Chiral Separation of Serine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D- and L-serine in biological samples.

Methodology: A common method involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase HPLC column.[12]

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer.

  • Derivatization: React the serine enantiomers in the sample with a chiral derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.[12]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.[12]

  • Quantification: Determine the concentrations of D- and L-serine by comparing the peak areas to those of known standards.

Serine Racemase Activity Assay

Objective: To measure the enzymatic activity of serine racemase, which converts L-serine to D-serine.

Methodology: The assay monitors the formation of D-serine from L-serine.[7]

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, DTT, pyridoxal (B1214274) 5'-phosphate (PLP), and the substrate, L-serine.[7]

  • Enzyme Addition: Add the purified serine racemase or a cell/tissue lysate containing the enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).[7]

  • D-Serine Quantification: Measure the amount of D-serine produced using a specific D-amino acid oxidase-based chemiluminescent assay or by chiral HPLC as described above.[7]

  • Data Analysis: Calculate the enzyme activity based on the rate of D-serine formation.

D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To measure the activity of DAAO, the enzyme responsible for degrading D-serine.

Methodology: This assay typically measures the consumption of oxygen or the production of hydrogen peroxide during the oxidative deamination of D-serine.[13]

  • Reaction Mixture: Prepare a reaction buffer (e.g., disodium (B8443419) pyrophosphate, pH 8.5) containing the substrate, D-serine.

  • Enzyme Addition: Add the purified DAAO or a sample containing the enzyme.

  • Measurement:

    • Oxygen Consumption: Use an oxygen electrode to monitor the decrease in dissolved oxygen concentration.

    • Hydrogen Peroxide Production: Couple the reaction to a secondary reaction that produces a detectable signal. For example, in the presence of horseradish peroxidase (HRP), hydrogen peroxide will oxidize a chromogenic substrate.[14]

  • Data Analysis: Calculate the DAAO activity based on the rate of oxygen consumption or product formation.

Visualizations

Signaling Pathway of D-Serine at the NMDA Receptor

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Substrate D_Serine_Astro D-Serine Serine_Racemase->D_Serine_Astro Produces D_Serine_Astro->D_Serine Release

Caption: D-Serine acts as a co-agonist with glutamate to activate NMDA receptors.

Experimental Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow Sample Biological Sample (e.g., brain tissue) Homogenization Homogenization Sample->Homogenization Derivatization Derivatization (OPA/NAC) Homogenization->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the chiral separation and quantification of serine enantiomers.

Serine Enantiomer Relationship and Metabolism

Serine_Metabolism L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Metabolites Metabolic Pathways (e.g., protein synthesis) L_Serine->Metabolites D_Serine D-Serine DAAO D-Amino Acid Oxidase D_Serine->DAAO Serine_Racemase->D_Serine Degradation_Products Degradation Products DAAO->Degradation_Products

References

A Comparative Guide to Protecting Groups for Serine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group for serine is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice directly influences coupling efficiency, the prevention of side reactions, and the overall success of synthesizing high-purity peptides.

This guide provides a comprehensive comparison of the most commonly used protecting groups for the hydroxyl group of serine in Fmoc-based SPPS. We will delve into their performance, supported by available experimental data, and provide detailed methodologies for key experimental steps.

Key Serine Side-Chain Protecting Groups: An Overview

The hydroxyl group of serine is nucleophilic and requires protection to prevent undesirable side reactions during peptide chain elongation, such as O-acylation. The most prevalent protecting groups are ethers, primarily the tert-butyl (tBu), trityl (Trt), and benzyl (B1604629) (Bzl) ethers. The selection among these is largely dictated by the overall synthetic strategy, with the Fmoc/tBu approach being the most common in modern SPPS.[1]

Performance Comparison of Serine Protecting Groups

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH₃)₃Acid-labile (TFA)[1]Highly stable to basic Fmoc deprotection conditions. Integral to the orthogonal Fmoc/tBu strategy.[1] Good solubility of the protected amino acid.[1]Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides.[1] Can lead to t-butyl cation side products upon cleavage.[1]Standard protection for serine in routine Fmoc-SPPS.
Trityl (Trt) -O-C(C₆H₅)₃Very acid-labile (dilute TFA)[1]Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[1] The bulky nature of the Trt group can disrupt peptide aggregation.[2]The bulky group may sometimes hinder coupling efficiency.[1] Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[1]Synthesis of "difficult" or aggregation-prone sequences, and for on-resin side-chain modifications.[2][3]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid-labile (HF) or hydrogenolysis[1]Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS.Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS.[1] More commonly used in Boc-SPPS.[1]Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.

Quantitative Performance Data

Direct quantitative comparisons of serine protecting groups in single studies are limited. However, the following table summarizes available data on key performance indicators.

Performance Metrictert-Butyl (tBu)Trityl (Trt)Benzyl (Bzl)Notes
Coupling Efficiency Generally high in standard sequences.[1][2]Generally high; can be superior in aggregation-prone sequences, leading to higher purity crude product.[2][4]Generally high.Steric hindrance from bulkier groups can slow coupling kinetics, potentially requiring optimized reagents or longer reaction times.[1]
Racemization Low, but can be induced by bases like DIPEA during coupling.[2][5]Data not directly compared to tBu under identical conditions, but generally considered low.Data not readily available for Fmoc-SPPS.Racemization is a known side reaction for Cys and His, and to a lesser extent for Ser. The choice of coupling reagent and base is critical.
Prevention of Aggregation Less effective in preventing aggregation, which can lead to incomplete deprotection and coupling in "difficult" sequences (e.g., deca-serine).[2][6]The bulky Trt group effectively disrupts interchain hydrogen bonding, significantly improving synthesis outcomes for aggregation-prone sequences.[2]Not a primary advantage.For "difficult" sequences, the use of Trt-protected serine can lead to significantly purer crude peptides compared to tBu-protected serine.[4][7]
Side Reactions (β-Elimination) Stable ether linkage minimizes β-elimination during basic Fmoc deprotection.Stable ether linkage minimizes β-elimination.Stable ether linkage minimizes β-elimination.β-elimination to dehydroalanine (B155165) is a potential side reaction for serine under basic conditions.

Experimental Protocols

Detailed methodologies for key experiments in SPPS involving protected serine are provided below.

Protocol 1: Coupling of Fmoc-Ser(tBu)-OH

This protocol describes the manual coupling of Fmoc-Ser(tBu)-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-Ser(tBu)-OH

  • Resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU, or COMU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, deprotect the N-terminal Fmoc group of the resin-bound peptide using a 20% piperidine (B6355638) in DMF solution. Wash the resin thoroughly with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction (a negative result, indicated by a lack of blue color, confirms complete coupling).

Protocol 2: Cleavage of the tBu Protecting Group and from Resin

This protocol details the final cleavage of the peptide from the resin and the simultaneous removal of the tBu protecting group from the serine side chain.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Thoroughly dry the synthesized peptidyl-resin.

  • Cleavage: Place the dry resin in a reaction vessel and add the cleavage cocktail (e.g., 5-10 mL per 100 mg of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizing SPPS Workflows

The following diagrams illustrate key logical relationships and workflows in SPPS.

SPPS_Cycle Resin Resin with Free Amine Coupling Coupling of Fmoc-Ser(PG)-OH Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Elongation Peptide Chain Elongation Wash2->Elongation Elongation->Coupling Repeat Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Selection Start Peptide Sequence Analysis IsDifficult Aggregation-Prone Sequence? Start->IsDifficult UseTrt Use Fmoc-Ser(Trt)-OH IsDifficult->UseTrt Yes OnResinMod On-Resin Side-Chain Modification Required? IsDifficult->OnResinMod No UseTBu Use Fmoc-Ser(tBu)-OH OnResinMod->UseTBu No UseTrt2 Use Fmoc-Ser(Trt)-OH (milder cleavage) OnResinMod->UseTrt2 Yes

Decision-making process for selecting a serine protecting group.

Conclusion and Recommendations

The choice of a side-chain protecting group for serine in SPPS is a critical decision that significantly impacts the outcome of the synthesis.

  • For routine, non-aggregating peptide sequences , Fmoc-Ser(tBu)-OH remains the gold standard due to its stability, compatibility with the orthogonal Fmoc/tBu strategy, and cost-effectiveness.[1][2]

  • For "difficult" or aggregation-prone sequences , particularly those containing multiple serine residues, Fmoc-Ser(Trt)-OH is strongly recommended.[2][6] The bulky trityl group effectively mitigates aggregation, leading to higher purity and yield of the crude peptide, which can offset its higher initial cost by simplifying downstream purification.[2][4]

  • Fmoc-Ser(Bzl)-OH is less commonly used in modern Fmoc-SPPS due to the harsh cleavage conditions required for its removal.[1]

By carefully considering the nature of the target peptide and the information presented in this guide, researchers can make an informed decision on the most suitable serine protecting group to achieve their synthetic goals.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Benzyl-DL-Serinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl benzyl-DL-serinate, a serine derivative utilized in various research applications.

Core Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related compound, O-Benzyl-DL-serine, suggests that it is a stable, solid, white substance with no unusual reactivity under normal conditions.[1] However, as a matter of best practice, all non-characterized compounds should be handled with care.

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Operations should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.

Quantitative Data Summary

The following table summarizes key physical and safety data for the related compound O-Benzyl-DL-serine, which can serve as a preliminary reference.

PropertyValueSource
Physical State Solid[1]
Appearance White[1]
Melting Point 225 °C / 437 °F[1]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition None under normal use[1]

Step-by-Step Disposal Protocol

Given the absence of a specific SDS for this compound, it is prudent to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams, particularly strong acids or bases, to prevent unforeseen reactions.

  • Containerization:

    • Collect all waste containing this compound, including contaminated consumables like pipette tips, gloves, and weighing paper, in a dedicated, sealable, and chemically compatible container.

    • Ensure the container is in good condition and closes securely to prevent leaks or spills.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.

    • The storage location should be away from incompatible materials and general laboratory traffic.

  • Institutional Disposal Procedure:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Provide the EHS office with accurate information about the waste contents.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult the official Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to your institution's specific waste disposal policies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl benzyl-DL-serinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl benzyl-DL-serinate, offering procedural, step-by-step guidance to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to prevent exposure.

Body PartRecommended ProtectionStandard
Eyes/Face Chemical safety goggles or a face shield where splashing is a potential.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Appropriate protective gloves and clothing to prevent skin exposure. Disposable gloves are often preferred.Handle with gloves.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Use a respirator with a particle filter under normal use conditions.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all operations.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling the substance.[3]

  • Keep the container tightly closed when not in use.[2]

  • Avoid creating dust.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep containers tightly closed.[2]

  • Store at room temperature in the continental US, though this may vary elsewhere. For solutions, store at -20°C for one month or -80°C for six months, protected from light.[4][5]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is vital.

IncidentFirst Aid Measures
Spill Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep or shovel the material into a suitable, closed container for disposal.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention.[2]
Eye Contact Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment.

  • Waste Product: Dispose of in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[6]

  • Contaminated Packaging: Empty containers may retain product residue and can be dangerous. Dispose of them in accordance with official regulations.[6] Do not flush into surface water or sanitary sewer systems.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon storage_seal Tightly Seal Container handle_exp->storage_seal cleanup_waste Dispose of Waste in Designated Hazardous Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe storage_store Store in Cool, Dry, Well-Ventilated Area storage_seal->storage_store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl benzyl-DL-serinate
Reactant of Route 2
Reactant of Route 2
Methyl benzyl-DL-serinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.